GGTI-2154 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3.ClH/c1-15(2)10-22(24(30)31)28-23(29)20-9-8-17(26-13-18-12-25-14-27-18)11-21(20)19-7-5-4-6-16(19)3;/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31);1H/t22-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRKKNPKMYXQRS-FTBISJDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GGTI-2154 Hydrochloride in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GGTI-2154 hydrochloride is a potent and selective small-molecule inhibitor of protein geranylgeranyltransferase type I (GGTase-I), a key enzyme in the post-translational modification of a variety of proteins implicated in oncogenesis. This technical guide provides a comprehensive overview of the mechanism of action of GGTI-2154 in cancer cells, including its molecular target, downstream signaling effects, and preclinical anti-tumor activity. The information presented herein is intended to support further research and development of GGTase-I inhibitors as potential cancer therapeutics.
Core Mechanism of Action: Inhibition of Geranylgeranyltransferase-I
The primary molecular target of GGTI-2154 is Geranylgeranyltransferase-I (GGTase-I). This enzyme catalyzes the transfer of a 20-carbon geranylgeranyl pyrophosphate (GGPP) isoprenoid lipid to the cysteine residue within the C-terminal CAAX motif of substrate proteins. This post-translational modification, known as geranylgeranylation, is crucial for the proper membrane localization and function of these proteins.
GGTI-2154 acts as a competitive inhibitor of GGTase-I, preventing the geranylgeranylation of its target proteins. This inhibition disrupts the ability of these proteins to anchor to the cell membrane, thereby abrogating their downstream signaling functions.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory activity and preclinical efficacy of GGTI-2154.
| Parameter | Value | Cell/System | Reference |
| GGTase-I IC50 | 21 nM | Enzyme Assay | [1] |
| FTase IC50 | 5600 nM | Enzyme Assay | [1] |
| Selectivity (FTase/GGTase-I) | >200-fold | Enzyme Assay | [1] |
| Tumor Regression (in vivo) | 54 ± 3% | H-Ras Transgenic Mice | [2] |
| A-549 Tumor Growth Inhibition | 60% | Nude Mice Xenograft | [1] |
Disruption of Oncogenic Signaling Pathways
The inhibition of GGTase-I by GGTI-2154 leads to the functional inactivation of several key signaling proteins, most notably members of the Rho family of small GTPases. These proteins, including RhoA, Rac1, and Cdc42, are critical regulators of a wide range of cellular processes that are often dysregulated in cancer, such as cell proliferation, survival, migration, and invasion.
By preventing the geranylgeranylation of Rho family proteins, GGTI-2154 effectively traps them in an inactive, cytosolic state. This leads to the downstream inhibition of oncogenic signaling cascades.
Key Cellular Effects of GGTI-2154 in Cancer Cells
The disruption of GGTase-I-mediated signaling by GGTI-2154 manifests in several key anti-cancer cellular effects:
-
Induction of Apoptosis: GGTI-2154 has been shown to induce programmed cell death in cancer cells. This is a critical mechanism for its tumor regression activity observed in preclinical models.
-
Cell Cycle Arrest: By inhibiting signaling pathways that drive cell proliferation, GGTI-2154 can cause cancer cells to arrest in the G0/G1 phase of the cell cycle, thereby halting their division.
-
Inhibition of Cell Migration and Invasion: The Rho family of GTPases are central regulators of the actin cytoskeleton and cell motility. By inactivating these proteins, GGTI-2154 can impair the ability of cancer cells to migrate and invade surrounding tissues, a key step in metastasis.
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used to characterize the mechanism of action of GGTI-2154. Note: These are generalized protocols and specific parameters may need to be optimized for different cell lines and experimental conditions. For precise details, consulting the original research articles is recommended.
Western Blot Analysis for Inhibition of Protein Prenylation
This protocol is used to assess the extent to which GGTI-2154 inhibits the geranylgeranylation of target proteins like RhoA.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., human pancreatic cancer cell line Panc-1) in appropriate media to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the unprenylated form of a GGTase-I substrate (e.g., RhoA) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with GGTI-2154.
-
Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates and allow them to adhere.
-
Treat cells with GGTI-2154 or vehicle control for the desired time.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment:
-
Grow cells on coverslips or in chamber slides.
-
Treat with GGTI-2154 or vehicle control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
TUNEL Staining:
-
Follow the manufacturer's protocol for the specific TUNEL assay kit being used. This typically involves an equilibration step followed by incubation with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.
-
Include positive (DNase I treated) and negative (no TdT enzyme) controls.
-
-
Microscopy:
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Conclusion
This compound is a highly potent and selective inhibitor of GGTase-I that demonstrates significant anti-cancer activity in preclinical models. Its mechanism of action is centered on the disruption of geranylgeranylation of key signaling proteins, particularly the Rho family of GTPases. This leads to the inhibition of critical oncogenic pathways, resulting in cell cycle arrest, apoptosis, and the suppression of tumor growth. The detailed understanding of its mechanism of action provides a strong rationale for the continued investigation of GGTI-2154 and other GGTase-I inhibitors as novel cancer therapeutic agents.
References
The Target Pathway of GGTI-2154 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target and mechanism of action of GGTI-2154 hydrochloride, a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase I). The information presented herein is intended to support researchers and professionals in the fields of oncology, cell biology, and drug development.
Executive Summary
This compound is a peptidomimetic small molecule that exhibits significant anti-cancer properties by selectively targeting protein geranylgeranylation. Its primary molecular target is Geranylgeranyltransferase I (GGTase I), a key enzyme in the post-translational modification of a multitude of signaling proteins. By inhibiting GGTase I, GGTI-2154 disrupts the localization and function of critical geranylgeranylated proteins, thereby impeding oncogenic signaling pathways, inducing apoptosis, and leading to tumor regression in preclinical models. This document details the target pathway, presents quantitative data on its activity, outlines relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: Targeting Geranylgeranyltransferase I
GGTI-2154 acts as a potent and selective inhibitor of GGTase I.[1][2][3] This enzyme catalyzes the transfer of a 20-carbon geranylgeranyl isoprenoid from geranylgeranyl pyrophosphate (GGPP) to the C-terminal cysteine residue of proteins containing a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is typically Leucine). This lipid modification is crucial for the proper membrane localization and subsequent biological activity of these target proteins.
The selectivity of GGTI-2154 for GGTase I over the related enzyme Farnesyltransferase (FTase) is a key feature, minimizing off-target effects on farnesylated proteins such as H-Ras.[4][5]
Quantitative Data on Inhibitory Activity and Efficacy
The following tables summarize the key quantitative data regarding the inhibitory potency of GGTI-2154 and its in vivo anti-tumor efficacy.
| Parameter | GGTI-2154 | Notes |
| IC50 for GGTase I | 21 nM | In vitro enzyme inhibition assay.[1][2][3] |
| IC50 for FTase | 5600 nM | Demonstrates >200-fold selectivity for GGTase I over FTase.[1] |
| Inhibition of Rap1A Processing (in whole cells) | IC50 of 300 nM (for the methylester prodrug GGTI-2166) | Rap1A is a known GGTase I substrate.[6] |
| Preclinical Model | Treatment Regimen | Tumor Growth Inhibition/Regression |
| H-Ras Transgenic Mice (Breast Carcinoma) | Not specified | 54 ± 3% tumor regression.[4][5] |
| Nude Mice with A-549 Human Lung Adenocarcinoma Xenografts | 50 mg/kg/day (i.p. for 50 days) | 60% tumor growth inhibition.[1] |
| Nude Mice with A-549 Human Lung Adenocarcinoma Xenografts | Not specified | 9%, 27%, and 46% tumor growth inhibition (dose-dependent).[6] |
Downstream Signaling Pathways Affected by GGTI-2154
Inhibition of GGTase I by GGTI-2154 prevents the prenylation of key signaling proteins, leading to their mislocalization and inactivation. This disruption has significant downstream consequences on critical cancer-related pathways.
Inhibition of Geranylgeranylated Protein Processing
Studies have demonstrated that treatment with GGTI-2154 leads to the inhibition of processing for several geranylgeranylated proteins, including:
-
RhoA: A small GTPase involved in cytoskeleton organization, cell adhesion, and proliferation.[4]
-
Rap1: A small GTPase that plays a role in cell adhesion and proliferation.[4]
-
R-Ras: A member of the Ras superfamily of small GTPases.[4]
Importantly, the processing of farnesylated proteins like H-Ras and HDJ-2 is not affected by GGTI-2154, highlighting its in vivo selectivity.[4]
Suppression of Oncogenic Signaling Cascades
By disrupting the function of geranylgeranylated proteins, GGTI-2154 effectively suppresses downstream signaling pathways that are often constitutively active in cancer:
-
Phospho-Erk1/2 (MAPK Pathway): GGTI-2154 treatment leads to a reduction in the levels of activated (phosphorylated) Erk1/2.[4][5]
-
Phospho-Akt (PI3K/Akt Pathway): A similar suppression is observed in the levels of constitutively activated phospho-Akt, a key mediator of cell survival.[4][5]
The inhibition of these pro-survival pathways contributes to the induction of apoptosis observed with GGTI-2154 treatment.[4][7]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of GGTI-2154.
Geranylgeranyltransferase I (GGTase I) Activity Assay
This assay measures the inhibitory effect of GGTI-2154 on the enzymatic activity of GGTase I.
Materials:
-
Recombinant GGTase I enzyme
-
Geranylgeranyl pyrophosphate (GGPP), potentially radiolabeled (e.g., [3H]GGPP)
-
A GGTase I protein substrate (e.g., H-Ras CVLL)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
This compound at various concentrations
-
Scintillation fluid and counter (if using radiolabeled GGPP)
Procedure:
-
Prepare a reaction mixture containing assay buffer, the GGTase I substrate protein, and varying concentrations of GGTI-2154.
-
Initiate the reaction by adding GGTase I enzyme and [3H]GGPP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a filter membrane).
-
Separate the protein-bound [3H]GGPP from the free [3H]GGPP (e.g., by trichloroacetic acid precipitation and filtration).
-
Quantify the amount of incorporated [3H]GGPP using a scintillation counter.
-
Calculate the percentage of inhibition at each GGTI-2154 concentration and determine the IC50 value.
Western Blot Analysis for Protein Processing and Signaling Pathway Modulation
This protocol is used to assess the impact of GGTI-2154 on the processing of geranylgeranylated proteins and the phosphorylation status of downstream signaling molecules.
Materials:
-
Cells or tissue lysates treated with GGTI-2154 or vehicle control.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-RhoA, anti-Rap1, anti-phospho-Erk1/2, anti-Erk1/2, anti-phospho-Akt, anti-Akt, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Sample Preparation: Lyse cells or tissues in lysis buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine changes in protein levels or phosphorylation status.
References
- 1. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence assay for geranylgeranyl transferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GGTase-I, Protein Prenyl Transferases - Jena Bioscience [jenabioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. genscript.com [genscript.com]
GGTI-2154 Hydrochloride: A Selective Inhibitor of Geranylgeranyltransferase I
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GGTI-2154 hydrochloride is a potent and highly selective, non-thiol-containing peptidomimetic inhibitor of protein geranylgeranyltransferase I (GGTase I). This enzyme plays a crucial role in the post-translational modification of a variety of proteins, particularly those in the Rho family of small GTPases, by attaching a 20-carbon geranylgeranyl isoprenoid. This modification is essential for the proper subcellular localization and function of these proteins, which are key regulators of numerous cellular processes, including signal transduction, cytoskeletal organization, cell cycle progression, and apoptosis. By selectively inhibiting GGTase I, GGTI-2154 serves as a powerful tool for investigating the physiological and pathological roles of geranylgeranylated proteins and as a potential therapeutic agent, particularly in oncology. This guide provides a comprehensive overview of the technical details of this compound, including its biochemical properties, mechanism of action, experimental protocols, and its effects on cellular signaling pathways.
Core Properties and Mechanism of Action
This compound acts as a competitive inhibitor of GGTase I, preventing the transfer of the geranylgeranyl moiety from geranylgeranyl pyrophosphate (GGPP) to the cysteine residue within the C-terminal CaaX box of substrate proteins. Its selectivity for GGTase I over the related enzyme farnesyltransferase (FTase) is a key feature, allowing for the specific interrogation of geranylgeranylation-dependent pathways.
Chemical Properties
| Property | Value |
| Molecular Formula | C24H29ClN4O3 |
| CAS Number | 478908-50-8 |
Quantitative Data
The inhibitory activity of GGTI-2154 has been characterized by its half-maximal inhibitory concentration (IC50) against GGTase I and its selectivity over FTase.
| Enzyme | Substrate | IC50 (nM) | Selectivity (FTase/GGTase I) | Reference |
| GGTase I | H-Ras CVLL | 21 | >260-fold | [1] |
| FTase | - | 5600 | - | [1] |
Signaling Pathways
The primary molecular targets of GGTase I are small GTPases of the Rho family, including RhoA, Rac, and Cdc42, as well as other proteins like Rap1 and R-Ras. Inhibition of their geranylgeranylation by GGTI-2154 leads to their mislocalization and inactivation, thereby disrupting downstream signaling cascades critical for cell growth, survival, and motility.
Caption: GGTI-2154 inhibits GGTase I, preventing Rho, Rap1, and R-Ras geranylgeranylation and downstream signaling.
Experimental Protocols
In Vitro GGTase I Inhibition Assay
This protocol describes a method to determine the IC50 value of this compound for GGTase I. The assay measures the incorporation of a radiolabeled geranylgeranyl group from [³H]GGPP into a model substrate protein.
Materials:
-
Recombinant human GGTase I
-
[³H]Geranylgeranyl pyrophosphate ([³H]GGPP)
-
Substrate protein (e.g., H-Ras with a C-terminal CVLL motif)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT
-
Scintillation cocktail
-
Filter paper (e.g., Whatman GF/C)
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a reaction tube, combine the GGTase I enzyme, the substrate protein, and the desired concentration of GGTI-2154 or vehicle control.
-
Initiate the reaction by adding [³H]GGPP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the protein by incubating on ice for 30 minutes.
-
Collect the precipitated protein by filtering the reaction mixture through filter paper.
-
Wash the filter paper with 5% TCA to remove unincorporated [³H]GGPP.
-
Place the filter paper in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each GGTI-2154 concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell-Based Assay for Inhibition of Protein Geranylgeranylation
This protocol assesses the ability of GGTI-2154 to inhibit protein geranylgeranylation in intact cells by observing the processing of a target protein, such as RhoA. Unprocessed, non-geranylgeranylated RhoA exhibits a slower electrophoretic mobility compared to its processed counterpart.
Materials:
-
Cell line of interest (e.g., A549 human lung adenocarcinoma)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody against the target protein (e.g., anti-RhoA)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each treatment group by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the shift in electrophoretic mobility of the target protein to determine the extent of geranylgeranylation inhibition.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to evaluate the effect of GGTI-2154 on cell cycle distribution.[2]
Materials:
-
Cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with GGTI-2154 for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The characterization of a selective GGTase I inhibitor like GGTI-2154 typically follows a structured workflow to establish its potency, selectivity, cellular activity, and downstream effects.
Caption: A typical experimental workflow for the characterization of a GGTase I inhibitor like GGTI-2154.
Conclusion
This compound is a valuable research tool for the specific inhibition of GGTase I. Its high potency and selectivity enable the detailed investigation of cellular processes regulated by geranylgeranylated proteins. The experimental protocols and workflows described in this guide provide a framework for utilizing GGTI-2154 to explore its effects on cell signaling, proliferation, and survival, and to assess its potential as a therapeutic agent in diseases driven by aberrant GGTase I activity.
References
The Role of GGTI-2154 Hydrochloride in Rho Protein Prenylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GGTI-2154 hydrochloride is a potent and highly selective peptidomimetic inhibitor of protein geranylgeranyltransferase type I (GGTase-I), a critical enzyme in the post-translational modification of various cellular proteins, including the Rho family of small GTPases. By preventing the attachment of a geranylgeranyl isoprenoid lipid to the C-terminal CaaX motif of Rho proteins, GGTI-2154 disrupts their proper subcellular localization and function. This inhibition of Rho protein prenylation leads to the modulation of downstream signaling pathways that are pivotal in cell proliferation, survival, and cytoskeletal organization. Consequently, GGTI-2154 has emerged as a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides an in-depth overview of the mechanism of action of GGTI-2154, its effects on Rho protein prenylation and downstream signaling, along with detailed methodologies for key experimental assessments.
Introduction: Protein Prenylation and the Significance of GGTase-I
Protein prenylation is a post-translational modification essential for the function of a significant portion of the cellular proteome. This process involves the covalent attachment of isoprenoid lipids, either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, to cysteine residues within a C-terminal CaaX motif of target proteins. This lipid modification facilitates the anchoring of these proteins to cellular membranes, a prerequisite for their interaction with downstream effectors and participation in signal transduction cascades.
Two main enzymes catalyze this modification: farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I). While structurally similar, they exhibit specificity for their isoprenoid and protein substrates. The Rho family of small GTPases, which includes RhoA, Rac1, and Cdc42, are key substrates of GGTase-I. These proteins are central regulators of the actin cytoskeleton, cell adhesion, migration, and proliferation. Dysregulation of Rho signaling is a common feature in various cancers, making GGTase-I an attractive target for anticancer drug development.
This compound: A Selective GGTase-I Inhibitor
GGTI-2154 is a non-thiol-containing peptidomimetic that acts as a potent and selective inhibitor of GGTase-I.[1] Its hydrochloride salt form generally offers enhanced water solubility and stability.[2] The inhibitory activity of GGTI-2154 is highly specific for GGTase-I, with significantly lower potency against the closely related FTase.[2][3]
Data Presentation: Inhibitory Potency of GGTI-2154
The following table summarizes the quantitative data on the inhibitory activity of GGTI-2154.
| Enzyme | Substrate | IC50 Value | Selectivity (FTase/GGTase-I) | Reference |
| GGTase-I | H-Ras CVLL with [3H]GGPP | 21 nM | >200-fold | [2] |
| FTase | - | 5600 nM | - | [2][3] |
| GGTase-I | Rap1A processing in whole cells (as prodrug GGTI-2166) | 300 nM | >100-fold | [3] |
| FTase | H-Ras processing in whole cells (as prodrug GGTI-2166) | >30 µM | - | [3] |
Mechanism of Action: Inhibition of Rho Protein Prenylation
The primary mechanism of action of GGTI-2154 is the competitive inhibition of GGTase-I, preventing the transfer of the geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to the cysteine residue in the CaaX box of Rho proteins.
Figure 1: Mechanism of GGTI-2154 Action.
This inhibition results in the accumulation of unprenylated Rho proteins in the cytosol, preventing their association with cellular membranes.[4] Membrane localization is a critical step for Rho proteins to become activated and to interact with their downstream effectors.
Downstream Effects on Signaling Pathways
By inhibiting Rho protein function, GGTI-2154 modulates key signaling pathways that are often hyperactivated in cancer. Rho proteins regulate a variety of downstream effectors, including Rho-associated kinase (ROCK) and mammalian Diaphanous-related formin (mDia). These effectors control critical cellular processes such as cytoskeletal dynamics, cell adhesion, and gene transcription.
Figure 2: Downstream Signaling of Rho Proteins.
Studies have shown that treatment with GGTI-2154 can lead to the suppression of constitutively activated downstream signaling molecules like phospho-Erk1/2 and phospho-Akt, which are crucial for tumor cell survival and proliferation.[4][5]
Experimental Protocols
This section provides an overview of key experimental methodologies to study the effects of GGTI-2154.
In Vitro GGTase-I Inhibition Assay
This assay is used to determine the IC50 value of GGTI-2154 for GGTase-I.
Principle: The assay measures the transfer of a radiolabeled geranylgeranyl group from [3H]GGPP to a protein substrate (e.g., H-Ras with a C-terminal CVLL motif, which is a substrate for GGTase-I). The amount of radioactivity incorporated into the protein is quantified in the presence and absence of the inhibitor.
Materials:
-
Recombinant GGTase-I enzyme
-
Protein substrate (e.g., H-Ras-CVLL)
-
[3H]Geranylgeranyl pyrophosphate ([3H]GGPP)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, combine the assay buffer, GGTase-I enzyme, and the protein substrate.
-
Add the different concentrations of GGTI-2154 or vehicle control to the respective tubes.
-
Initiate the reaction by adding [3H]GGPP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding SDS-PAGE sample buffer).
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein bands (e.g., by Coomassie blue staining).
-
Excise the protein bands corresponding to the substrate.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each GGTI-2154 concentration and determine the IC50 value.
Western Blot Analysis of Rho Protein Prenylation
This method assesses the ability of GGTI-2154 to inhibit Rho protein prenylation in whole cells by observing the shift in subcellular localization of the protein from the membrane to the cytosol.
Principle: Unprenylated Rho proteins are unable to anchor to the cell membrane and thus accumulate in the cytosolic fraction. Western blotting is used to detect the levels of a specific Rho protein (e.g., RhoA) in the membrane and cytosolic fractions of cells treated with GGTI-2154.
References
- 1. Buy FTI-2148 | >98% [smolecule.com]
- 2. Tumor measurement in the nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Phase II trial of the farnesyl transferase inhibitor tipifarnib plus neoadjuvant doxorubicin-cyclophosphamide in patients with clinical stage IIB-IIIC breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Effects of GGTI-2154 Hydrochloride on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
GGTI-2154 hydrochloride is a potent and highly selective, non-thiol-containing peptidomimetic inhibitor of protein geranylgeranyltransferase type I (GGTase-I).[1][2] This enzyme catalyzes the attachment of a 20-carbon geranylgeranyl lipid to the C-terminal cysteine of various proteins, a post-translational modification critical for their subcellular localization and function. Key substrates of GGTase-I include small GTPases from the Rho, Rap, and Ral families, which are pivotal regulators of cell growth, differentiation, and survival. By inhibiting GGTase-I, GGTI-2154 disrupts the function of these signaling proteins, leading to a cascade of downstream effects that culminate in the arrest of the cell division cycle, primarily in the G1 phase.[3] This technical guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and key findings related to the effects of GGTI-2154 on cell cycle progression.
Core Mechanism of Action: Inhibition of Geranylgeranyltransferase-I
GGTI-2154 acts as a competitive inhibitor of GGTase-I, preventing the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to its protein substrates.[1] This inhibition is highly selective for GGTase-I over farnesyltransferase (FTase), another critical prenyltransferase.[1] The IC50 value for GGTI-2154 against GGTase-I is approximately 21 nM, while its IC50 for FTase is around 5600 nM, demonstrating over a 200-fold selectivity.[1]
The primary consequence of GGTase-I inhibition is the accumulation of unprenylated, cytosolic forms of key signaling proteins such as RhoA, Rap1, and R-Ras.[3][4] Without the geranylgeranyl lipid anchor, these proteins cannot translocate to the cell membrane to interact with their downstream effectors, effectively halting their signaling functions.
Signaling Pathway Overview
The inhibition of GGTase-I by GGTI-2154 initiates a series of events that disrupt critical pro-proliferative and survival signaling pathways.
Quantitative Effects on Cell Cycle Progression
For instance, studies on human lung adenocarcinoma A549 cells have shown that treatment with a related GGTase-I inhibitor, GGTI-298, induces a G0-G1 block. This is a common outcome for this class of inhibitors. The antiproliferative effects of GGTI-2154 are also evident in vivo, where it has been shown to suppress tumor growth in nude mice models of human lung adenocarcinoma.
Table 1: Representative Effects of GGTase-I Inhibition on Cell Cycle Distribution
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Human Lung Adenocarcinoma (A549) | GGTI-298 | Increased | Decreased | No significant change | [5] |
| Breast Carcinoma (in vivo) | GGTI-2154 | N/A (Reduced mitotic figures) | N/A | N/A | [3] |
Note: This table represents the general trend observed with GGTase-I inhibitors. Specific percentages for GGTI-2154 across multiple cell lines and concentrations require further dedicated experimental analysis.
Key Molecular Events in GGTI-2154-Induced G1 Arrest
The G1 arrest induced by GGTI-2154 is a multifactorial process involving the modulation of several key cell cycle regulatory proteins.
-
Induction of p21WAF1/CIP1: A critical event in GGTI-2154-mediated cell cycle arrest is the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[6][7] p21 binds to and inhibits the activity of cyclin/CDK complexes, particularly Cyclin E/CDK2 and Cyclin D/CDK4/6, which are essential for the G1 to S phase transition.
-
Hypophosphorylation of Retinoblastoma Protein (Rb): The inhibition of CDK activity by p21 leads to the accumulation of the hypophosphorylated, active form of the retinoblastoma protein (pRb). Active pRb sequesters the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and entry into the S phase.
-
Suppression of Pro-Survival Signaling: GGTI-2154 has been shown to suppress the constitutive activation of pro-survival signaling pathways, including the PI3K/Akt and MAPK/Erk pathways.[3][4] The inhibition of Rho family GTPases, which are upstream regulators of these pathways, contributes to the overall anti-proliferative effect.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of GGTI-2154 on cell cycle progression.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as MDA-MB-231 (breast), A549 (lung), or Panc-1 (pancreatic) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or sterile water) and stored at -20°C. Working solutions are prepared by diluting the stock solution in complete culture medium to the desired final concentrations immediately before use.
-
Treatment: Cells are seeded at a predetermined density and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of GGTI-2154 or vehicle control (e.g., DMSO). Cells are incubated for specified time points (e.g., 24, 48, 72 hours) before harvesting for analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
-
Harvesting: Following treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Samples are analyzed on a flow cytometer, and the DNA content is quantified based on PI fluorescence.
-
Data Interpretation: The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in cell cycle regulation and signaling pathways.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., RhoA, p-Akt, Akt, p-Erk1/2, Erk1/2, p21, p27, and a loading control like β-actin or GAPDH).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Geranylgeranyltransferase-I (GGTase-I) Enzymatic Assay
This assay measures the in vitro activity of GGTase-I and the inhibitory effect of GGTI-2154.
-
Enzyme Source: GGTase-I can be partially purified from cell lysates or recombinant GGTase-I can be used.
-
Substrates: The assay uses [3H]GGPP as the isoprenoid donor and a biotinylated peptide substrate (e.g., biotin-KKSKTKCVIL) as the acceptor.
-
Reaction: The reaction mixture containing GGTase-I, substrates, and varying concentrations of GGTI-2154 is incubated at 37°C.
-
Detection: The reaction is stopped, and the biotinylated peptide is captured on a streptavidin-coated plate. The amount of incorporated [3H]GGPP is quantified by scintillation counting.
-
Data Analysis: The IC50 value of GGTI-2154 is determined by plotting the percentage of GGTase-I inhibition against the inhibitor concentration.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of protein geranylgeranylation in cell cycle control and oncogenesis. Its ability to induce a robust G1 phase arrest through the inhibition of GGTase-I and the subsequent disruption of key signaling pathways highlights the therapeutic potential of targeting this enzyme in cancer. Future research should focus on elucidating the full spectrum of geranylgeranylated proteins affected by GGTI-2154 and their specific contributions to cell cycle regulation. Furthermore, exploring the efficacy of GGTI-2154 in combination with other anticancer agents that target different phases of the cell cycle could lead to more effective therapeutic strategies. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals to further explore the utility of GGTI-2154 in cancer research and therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of p21/WAF1 and G1 cell-cycle arrest by the chemopreventive agent apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p21(WAF1) mediates cell cycle inhibition, relevant to cancer suppression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Apoptosis Induction by GGTI-2154 Hydrochloride in Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and effects of the geranylgeranyltransferase I (GGTase I) inhibitor, GGTI-2154 hydrochloride, in inducing apoptosis in breast cancer. It consolidates key quantitative data, details experimental protocols for relevant assays, and visualizes the underlying molecular pathways and workflows.
Core Mechanism of Action
GGTI-2154 is a potent and selective inhibitor of GGTase I, an enzyme crucial for the post-translational modification of a variety of proteins, particularly those in the Ras superfamily of small GTPases.[1] This modification, known as geranylgeranylation, involves the covalent attachment of a 20-carbon geranylgeranyl lipid to a cysteine residue at the C-terminus of target proteins. This process is essential for the proper membrane localization and function of these proteins.[1]
Key proteins that are substrates for GGTase I include RhoA, Rap1, and R-Ras.[2][3] These proteins are integral components of signaling pathways that regulate cell proliferation, survival, and cytoskeletal organization.[4] By inhibiting GGTase I, GGTI-2154 prevents the maturation and function of these critical signaling proteins. This disruption leads to the suppression of downstream pro-survival pathways, notably the PI3K/Akt and MAPK/Erk signaling cascades, ultimately culminating in cell cycle arrest and apoptosis.[3]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which GGTI-2154 induces apoptosis in breast cancer cells.
Quantitative Data on the Effects of GGTase I Inhibitors
In Vitro Enzyme Inhibition and Breast Cancer Cell Line Sensitivity
The following table summarizes the inhibitory concentrations (IC50) of GGTI-2154 for its target enzyme and the anti-proliferative effects of a related inhibitor, GGTI-2431, on various human breast cancer cell lines.
| Compound | Target/Cell Line | IC50 Value | Notes |
| GGTI-2154 | GGTase I | 21 nM[1] | Highly selective over FTase (IC50 = 5600 nM)[1] |
| GGTI-2431 | GGTase I | 20 nM[5] | Selective over FTase (IC50 = 170 µM)[5] |
| MDA-MB-231 | - | Induced G1 arrest[5] | |
| MDA-MB-468 | - | Induced G1 arrest[5] | |
| BT474 | - | Induced G1 arrest[5] | |
| MCF-7 | - | Induced G1 arrest[5] | |
| Sk-Br3 | - | Induced G1 arrest[5] | |
| MDA-MB-453 | - | No G1 arrest observed[5] |
In Vivo Efficacy in Breast Cancer Models
The anti-tumor effects of GGTI-2154 and the related compound GGTI-2418 have been demonstrated in mouse models of breast cancer.
| Compound | Model | Treatment | Key Findings |
| GGTI-2154 | H-Ras Transgenic Mice | 100 mg/kg/day (s.c.) for 14 days | Induced regression of aggressive breast tumors by 54 ± 3%.[1][2][3][5] |
| Increased apoptotic cells from 6.3 ± 1.5 to 258 ± 17 per two microscopic fields. | |||
| Suppressed constitutively activated phospho-Erk1/2 and phospho-Akt.[2][3] | |||
| GGTI-2418 | MDA-MB-231 Xenografts | 100 mg/kg daily or 200 mg/kg every third day for 15 days | Inhibited tumor growth by 94% and 77%, respectively.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of GGTI-2154 on breast cancer cells.
Western Blot for Signaling Protein Phosphorylation
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt and MAPK/Erk pathways.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time points.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Heat samples at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Erk1/2 (Thr202/Tyr204), and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Methodology:
-
Cell Treatment: Seed breast cancer cells and treat with GGTI-2154 for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing media.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.
-
Data Analysis: Use appropriate software to perform quadrant analysis to differentiate cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Treatment and Harvesting: Treat cells as described above and harvest approximately 1-2 x 10^6 cells.
-
Fixation: Wash the cells with PBS, then resuspend the pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
TUNEL Assay for DNA Fragmentation (for Tissue Sections)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections.
Methodology:
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded breast tumor tissue sections.
-
Permeabilization: Incubate sections with Proteinase K solution to permeabilize the tissue.
-
Endogenous Peroxidase Quenching: If using a chromogenic detection method, quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Labeling: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or FITC-dUTP) at 37°C in a humidified chamber. This allows TdT to label the 3'-OH ends of fragmented DNA.
-
Detection:
-
For fluorescent detection: Mount with a DAPI-containing mounting medium and visualize under a fluorescence microscope.
-
For chromogenic detection: Incubate with an anti-label antibody conjugated to an enzyme (e.g., HRP). Add the appropriate substrate (e.g., DAB) to generate a colored precipitate.
-
-
Counterstaining and Visualization: Counterstain with a suitable nuclear stain (e.g., hematoxylin for chromogenic detection). Dehydrate, clear, and mount the slides.
-
Analysis: Visualize under a microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
Conclusion
This compound and related GGTase I inhibitors represent a promising class of anti-cancer agents for breast cancer therapy. By disrupting the geranylgeranylation of key signaling proteins like RhoA and Rap1, these compounds effectively inhibit the pro-survival PI3K/Akt and MAPK/Erk pathways. This mechanism leads to cell cycle arrest and the induction of apoptosis. The provided quantitative data from in vivo and analogous in vitro studies, along with the detailed experimental protocols, offer a robust framework for researchers to further investigate and leverage the therapeutic potential of GGTase I inhibition in breast cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Blockade of Protein Geranylgeranylation Inhibits Cdk2-Dependent p27Kip1 Phosphorylation on Thr187 and Accumulates p27Kip1 in the Nucleus: Implications for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rho GTPases: Big Players in Breast Cancer Initiation, Metastasis and Therapeutic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
GGTI-2154 hydrochloride chemical structure and properties
An In-Depth Technical Guide to GGTI-2154 Hydrochloride for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a potent and highly selective, non-thiol-containing peptidomimetic inhibitor of protein geranylgeranyltransferase I (GGTase I). This enzyme plays a crucial role in the post-translational modification of various proteins, particularly small GTPases, by attaching a 20-carbon geranylgeranyl isoprenoid lipid. This modification is essential for the proper subcellular localization and function of these proteins, many of which are implicated in cell signaling pathways that govern proliferation, differentiation, and survival. The inhibition of GGTase I by GGTI-2154 disrupts these pathways, leading to downstream effects such as the induction of apoptosis and the suppression of tumor growth. Consequently, this compound is a valuable tool for cancer research and a potential candidate for therapeutic development.
Chemical Structure and Physicochemical Properties
The chemical identity and key properties of this compound are summarized below. The hydrochloride salt form of GGTI-2154 generally offers enhanced water solubility and stability compared to its free base counterpart, without compromising biological activity at equivalent molar concentrations.[1][2][3]
| Property | Value |
| IUPAC Name | (2S)-2-[[4'-(1H-imidazol-4-ylmethyl)-[1,1'-biphenyl]-4-yl]formamido]-4-methylpentanoic acid hydrochloride |
| Molecular Formula | C₂₄H₂₉ClN₄O₃ |
| Molecular Weight | 456.97 g/mol |
| CAS Number | 478908-50-8 |
| SMILES | Cl.CC(C)C--INVALID-LINK--C(O)=O |
| Solubility | Soluble in DMSO (10 mM) and a mixture of DMSO, PEG300, Tween-80, and saline (≥ 25 mg/mL).[4] |
| Storage | Store at -20°C. |
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the enzyme geranylgeranyltransferase I (GGTase I). This inhibition is competitive with respect to the protein substrate. GGTase I is responsible for the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to the cysteine residue within a C-terminal 'CaaL' motif of substrate proteins. Key substrates include proteins from the Rho, Rac, and Rap families of small GTPases. The geranylgeranylation is a critical step for anchoring these proteins to the cell membrane, a prerequisite for their participation in signal transduction.
By inhibiting GGTase I, GGTI-2154 prevents the maturation and membrane localization of these signaling proteins. This leads to the suppression of downstream oncogenic signaling pathways, including those involving Erk1/2 and Akt, which are often constitutively active in cancer cells.[5]
Inhibitory Activity
| Target | IC₅₀ | Notes |
| Geranylgeranyltransferase I (GGTase I) | 21 nM[1][5][6][7] | Highly potent inhibition. |
| Farnesyltransferase (FTase) | 5600 nM[1][6][7] | Over 200-fold selectivity for GGTase I over the closely related FTase.[1][6][7] |
Signaling Pathway
Caption: Mechanism of action of GGTI-2154.
Biological Activity
GGTI-2154 has demonstrated significant anti-cancer activity in both in vitro and in vivo models. Its primary effects include the inhibition of processing of geranylgeranylated proteins, leading to cell cycle arrest, induction of apoptosis, and regression of tumors.
In Vitro & In Vivo Efficacy
| Model System | Treatment | Observed Effect | Reference |
| Enzymatic Assay | GGTI-2154 | Inhibition of geranylgeranyl transfer from [³H]GGPP to H-Ras CVLL. | [1] |
| A-549 Human Lung Adenocarcinoma Xenograft (Nude Mice) | 50 mg/kg/day, i.p. for 50 days | 60% inhibition of tumor growth. | [1] |
| MMTV-ν-Ha-Ras Transgenic Mice (Breast Carcinoma) | 100 mg/kg/day, s.c. for 14 days | Induced tumor regression (54 ± 3%).[5] | [1][5] |
| MMTV-ν-Ha-Ras Transgenic Mice (Breast Carcinoma) | GGTI-2154 Treatment | Inhibition of in vivo processing of RhoA, Rap1, and R-Ras. | [5] |
| MMTV-ν-Ha-Ras Transgenic Mice (Breast Carcinoma) | GGTI-2154 Treatment | Suppression of constitutively activated phospho-Erk1/2 and phospho-Akt. | [5] |
| MMTV-ν-Ha-Ras Transgenic Mice (Breast Carcinoma) | GGTI-2154 Treatment | Induction of apoptosis and differentiation. | [5] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. These should be optimized for specific experimental conditions.
GGTase I Inhibition Assay (In Vitro)
This assay measures the ability of GGTI-2154 to inhibit the transfer of a radiolabeled geranylgeranyl group to a protein substrate.
-
Reagents:
-
Recombinant GGTase I enzyme.
-
Protein substrate (e.g., H-Ras CVLL).
-
[³H]-Geranylgeranyl pyrophosphate ([³H]GGPP).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
This compound dissolved in DMSO.
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction plate, combine the GGTase I enzyme, protein substrate, and GGTI-2154 (or DMSO vehicle control) in the assay buffer.
-
Initiate the reaction by adding [³H]GGPP.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer).
-
Separate the reaction products by SDS-PAGE.
-
Excise the protein substrate band from the gel.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each GGTI-2154 concentration and determine the IC₅₀ value by non-linear regression.
-
Analysis of Protein Geranylgeranylation (Western Blot)
This method is used to determine if GGTI-2154 inhibits the processing of GGTase I substrates in whole cells, which is observed as a shift in electrophoretic mobility.
-
Procedure:
-
Culture cells (e.g., A-549) and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells and lyse them to separate cytosolic and membrane fractions by ultracentrifugation.
-
Quantify protein concentration in each fraction.
-
Resolve equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for a geranylgeranylated protein (e.g., RhoA, Rap1).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Unprocessed proteins will accumulate in the cytosolic fraction in treated cells.
-
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections from treated animals.
-
Procedure:
-
Collect tumor biopsies before and after treatment with GGTI-2154.
-
Fix the tissue in formalin and embed in paraffin.
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the sections with Proteinase K to allow enzyme access to the nucleus.[8]
-
Incubate the sections with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP).[8]
-
If using an indirect method, follow with an antibody or other detection reagent conjugated to a fluorophore.
-
Counterstain the nuclei with a dye such as DAPI.
-
Mount the slides and visualize using a fluorescence microscope. Apoptotic cells will show a positive TUNEL signal.
-
In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor effects of GGTI-2154 in a mouse model, such as the MMTV-ν-Ha-Ras transgenic model.
-
Procedure:
-
Allow mammary tumors to develop in MMTV-ν-Ha-Ras transgenic mice to a palpable size.
-
Randomize the mice into treatment and vehicle control groups.
-
Measure the initial tumor volume using calipers.
-
Administer this compound (e.g., 100 mg/kg/day, subcutaneous injection) or vehicle daily for the duration of the study (e.g., 14 days).
-
Monitor tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for final volume/weight measurement and further analysis (e.g., Western blot, TUNEL assay).
-
Calculate tumor growth inhibition or regression based on the changes in tumor volume over time.
-
Experimental Workflow
Caption: General experimental workflow for evaluating GGTI-2154.
Conclusion
This compound is a powerful research tool for investigating the roles of geranylgeranylated proteins in cellular signaling and oncology. Its high potency and selectivity for GGTase I make it a precise probe for dissecting these pathways. The demonstrated in vivo efficacy, including the ability to induce tumor regression, underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. This guide provides a foundational understanding of its properties and the methodologies to explore its biological effects further.
References
- 1. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. "PROTEIN PRENYLATION BY GERANYLGERANYLTRANSFERASE TYPE I (GGTASE-I): UN" by Soumyashree Ashok Gangopadhyay [surface.syr.edu]
- 4. This compound - Immunomart [immunomart.com]
- 5. Video: The TUNEL Assay [jove.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. clyte.tech [clyte.tech]
Methodological & Application
GGTI-2154 Hydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GGTI-2154 hydrochloride is a potent and selective peptidomimetic inhibitor of Geranylgeranyltransferase I (GGTase I), a key enzyme in the post-translational modification of various proteins involved in cellular signaling, proliferation, and survival.[1][2] With an in vitro IC50 value of 21 nM for GGTase I, it exhibits over 200-fold selectivity compared to its effect on Farnesyltransferase (FTase) (IC50 = 5600 nM).[1] This high selectivity makes GGTI-2154 a valuable tool for investigating the specific roles of geranylgeranylated proteins in cancer biology and other diseases.
These application notes provide detailed protocols for in vitro assays to characterize the activity and cellular effects of this compound. The methodologies cover enzymatic inhibition, assessment of cellular viability, and analysis of downstream signaling pathways.
Mechanism of Action
GGTI-2154 inhibits the transfer of a geranylgeranyl lipid moiety from geranylgeranyl pyrophosphate (GGPP) to the cysteine residue within the C-terminal CAAX motif of substrate proteins, such as those in the Rho and Rap families of small GTPases. This inhibition prevents the proper membrane localization and function of these signaling proteins.[3] The disruption of Rho family GTPase signaling, in particular, can lead to the suppression of downstream pro-survival pathways, including the PI3K/Akt and MAPK/Erk cascades, ultimately inducing cell cycle arrest and apoptosis in susceptible cell lines.[2]
Quantitative Data Summary
The inhibitory activity of GGTI-2154 has been characterized in both enzymatic and cell-based assays. The following table summarizes key quantitative data.
| Assay Type | Target | Substrate | IC50 Value | Reference |
| Enzymatic Inhibition | Geranylgeranyltransferase I (GGTase I) | H-Ras CVLL | 21 nM | [1] |
| Enzymatic Inhibition | Farnesyltransferase (FTase) | - | 5600 nM | [1] |
| Cell-Based (Tumor Growth) | A-549 Lung Carcinoma | - | - | [1] |
Note: The in vivo study on A-549 tumor growth demonstrated a 60% inhibition at a dose of 50 mg/kg/day, providing a basis for designing in vitro experiments on this and other cancer cell lines.
Experimental Protocols
GGTase-I Enzymatic Inhibition Assay
This protocol is designed to determine the IC50 of GGTI-2154 for GGTase I in a cell-free system. It measures the inhibition of [³H]-GGPP incorporation into a model substrate.
Materials:
-
Recombinant GGTase I
-
Geranylgeranyl Pyrophosphate (GGPP), [³H]-labeled
-
GGTase-I substrate (e.g., H-Ras CVLL peptide)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, a fixed concentration of GGTase I, and the GGTase-I substrate.
-
Add the diluted GGTI-2154 or vehicle control to the respective tubes.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding [³H]-GGPP.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated [³H]-GGPP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each GGTI-2154 concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of GGTI-2154 on the viability of cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A-549, MCF-7, PC-3)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of GGTI-2154 or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This protocol is used to evaluate the effect of GGTI-2154 on the geranylgeranylation of RhoA and the phosphorylation status of downstream effectors like Akt and Erk.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RhoA, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total-Erk1/2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates or larger flasks and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To assess RhoA geranylgeranylation, look for a mobility shift, where the unprenylated form migrates slower than the prenylated form. For signaling proteins, quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: GGTase-I signaling pathway and the inhibitory action of GGTI-2154.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical flow for IC50 value determination.
References
Application Notes and Protocols for GGTI-2154 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GGTI-2154 hydrochloride is a potent and highly selective peptidomimetic inhibitor of protein geranylgeranyltransferase I (GGTase-I).[1][2][3] It exhibits significant selectivity for GGTase-I over farnesyltransferase (FTase), making it a valuable tool for investigating the roles of geranylgeranylated proteins in various cellular processes, including proliferation, apoptosis, and signal transduction. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells and other cell lines.
Mechanism of Action:
This compound competitively inhibits the transfer of the geranylgeranyl pyrophosphate (GGPP) isoprenoid lipid to the C-terminal CaaX motif of substrate proteins, such as those in the Rho and Rap families of small GTPases.[4][5] This post-translational modification is crucial for the proper membrane localization and function of these proteins. By inhibiting GGTase-I, GGTI-2154 prevents the activation of downstream signaling pathways that are often dysregulated in cancer, leading to the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth.[4][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of GGTI-2154 and its analogs, providing a reference for experimental design.
| Parameter | Value | Cell Line/System | Reference |
| GGTI-2154 IC50 (GGTase I) | 21 nM | in vitro enzyme assay | [1][7] |
| GGTI-2154 IC50 (FTase) | 5600 nM | in vitro enzyme assay | [1][7] |
| GGTI-2166 (prodrug) IC50 (Rap1A processing) | 300 nM | Whole cells | [7] |
| GGTI-2154 Tumor Growth Inhibition | 9%, 27%, 46% (dose-dependent) | A-549 human lung adenocarcinoma xenografts in nude mice | [7] |
| GGTI-2154-induced Tumor Regression | 54 ± 3% | MMTV-ν-Ha-Ras transgenic mice with breast carcinomas | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of GGTI-2154 and a general experimental workflow for its application in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
This compound has good water solubility and stability in its salt form.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile solvent such as DMSO.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound (Molecular Weight: 456.97 g/mol ) in sterile DMSO. For example, dissolve 4.57 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Cell Viability Assay
This protocol describes a general method to assess the effect of GGTI-2154 on cell viability using a colorimetric assay such as MTT or a fluorometric assay like resazurin.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest GGTI-2154 treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GGTI-2154 or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
For the MTT assay, add 100 µL of solubilization buffer to each well and incubate for an additional 2-4 hours in the dark, with gentle shaking, to dissolve the formazan crystals.
-
Measure the absorbance (for MTT) at 570 nm or fluorescence (for resazurin) at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis for Protein Geranylgeranylation and Downstream Signaling
This protocol is designed to detect the inhibition of protein geranylgeranylation (evidenced by the accumulation of unprocessed proteins) and the modulation of downstream signaling pathways.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RhoA, anti-Rap1A, anti-phospho-Akt, anti-Akt, anti-phospho-Erk1/2, anti-Erk1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for a specified time (e.g., 24 or 48 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis. The accumulation of unprocessed, unprenylated proteins may be observed as a slight upward shift in molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control. For phosphorylated proteins, normalize to the total protein levels.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following treatment with GGTI-2154, which is known to induce G1 phase arrest.[6]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization, including the floating cells in the medium, and wash with PBS.
-
Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be determined using appropriate software. An increase in the G1 population and a decrease in the S and G2/M populations would indicate a G1 cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 5 mg – Biotech Hub Africa [biotechhubafrica.co.za]
- 3. xcessbio.com [xcessbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GGTI-2154 Hydrochloride Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GGTI-2154 hydrochloride is a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I), a key enzyme in the post-translational modification of small GTPases such as Rho, Rac, and Ral.[1] These GTPases are critical regulators of cellular processes frequently dysregulated in cancer, including proliferation, survival, and migration.[2] By inhibiting GGTase I, GGTI-2154 disrupts the membrane localization and function of these oncogenic proteins, making it a promising candidate for cancer therapy. These application notes provide a comprehensive guide for designing and conducting preclinical animal model studies to evaluate the in vivo efficacy of this compound.
Mechanism of Action
This compound selectively inhibits GGTase I with a 50% inhibitory concentration (IC50) of 21 nM, demonstrating over 200-fold selectivity for GGTase I over farnesyltransferase (FTase).[1] The inhibition of GGTase I prevents the attachment of a geranylgeranyl lipid moiety to the C-terminus of specific proteins, a process known as geranylgeranylation. This lipid modification is essential for the proper subcellular localization and function of key signaling proteins, including the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42). By preventing geranylgeranylation, GGTI-2154 leads to the accumulation of these proteins in the cytosol, thereby inhibiting their downstream signaling pathways that are crucial for tumor growth, invasion, and metastasis.
Figure 1: Mechanism of action of this compound.
Animal Models
Two well-established animal models for studying the in vivo efficacy of this compound are the A549 human lung carcinoma xenograft model and the MMTV-v-Ha-ras transgenic mouse model of mammary carcinoma.
A549 Human Lung Carcinoma Xenograft Model
This model involves the subcutaneous implantation of A549 cells, a human lung adenocarcinoma cell line, into immunodeficient mice.
MMTV-v-Ha-ras Transgenic Mouse Model
These mice carry the v-Ha-ras oncogene under the control of the mouse mammary tumor virus (MMTV) promoter, leading to the spontaneous development of mammary tumors.[2][3][4]
Quantitative Data Summary
| Parameter | A549 Xenograft Model | MMTV-v-Ha-ras Transgenic Model | Reference |
| Drug | This compound | This compound | [1] |
| Dosage | 50 mg/kg/day | 100 mg/kg/day | [1] |
| Administration Route | Intraperitoneal (i.p.) | Subcutaneous (s.c.) via osmotic mini-pumps | [1] |
| Treatment Duration | 50 days | 14 days | [1] |
| Efficacy Endpoint | Tumor growth inhibition | Tumor regression | [1] |
| Quantitative Result | 60% tumor growth inhibition | 54 ± 3% tumor regression | [1] |
Experimental Protocols
Figure 2: General experimental workflow for GGTI-2154 animal studies.
Preparation of this compound for In Vivo Administration
This compound exhibits enhanced water solubility and stability compared to its free base form.[1]
For Intraperitoneal (i.p.) Injection:
-
Aseptically weigh the required amount of this compound.
-
Dissolve in sterile phosphate-buffered saline (PBS) or a suitable vehicle to the desired final concentration.
-
Ensure complete dissolution and filter sterilize through a 0.22 µm filter before injection.
For Subcutaneous (s.c.) Osmotic Mini-pumps:
-
Prepare a concentrated sterile solution of this compound in a vehicle compatible with the osmotic pump (e.g., PBS or DMSO/polyethylene glycol).
-
Follow the manufacturer's instructions for filling and priming the osmotic mini-pumps.
-
Surgically implant the pumps subcutaneously in the dorsal region of the mice under anesthesia.
A549 Xenograft Tumor Model Protocol
-
Cell Culture: Culture A549 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[5]
-
Cell Preparation: Harvest cells at 70-80% confluency using trypsin-EDTA. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.[6][7]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.[8]
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.[6]
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[6][8]
-
Drug Administration: Administer this compound or vehicle control as per the predetermined schedule.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Western Blot Analysis of RhoA and Phospho-Akt
-
Tumor Lysate Preparation: Homogenize excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against RhoA (e.g., 1:1000 dilution), phospho-Akt (Ser473) (e.g., 1:1000 dilution), and a loading control (e.g., β-actin or GAPDH, 1:5000 dilution).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry (IHC) for Ki-67 and CD31
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with primary antibodies against Ki-67 (a marker of proliferation) and CD31 (a marker of angiogenesis).
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize the staining with a DAB chromogen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Quantify the percentage of Ki-67 positive cells and the microvessel density (CD31 positive vessels) using image analysis software.
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in relevant animal models of cancer. Careful study design, adherence to detailed protocols, and thorough endpoint analysis are crucial for obtaining robust and reproducible data to support the further development of this promising anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MMTV mouse models and the diagnostic values of MMTV-like sequences in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 004363 - MMTV/v-Ha-ras Strain Details [jax.org]
- 4. Coexpression of MMTV/v-Ha-ras and MMTV/c-myc genes in transgenic mice: synergistic action of oncogenes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. researchgate.net [researchgate.net]
- 8. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
Detecting the Effects of GGTI-2154 Hydrochloride: A Western Blotting Protocol
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing Western blotting to investigate the cellular effects of GGTI-2154 hydrochloride, a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I). Inhibition of this enzyme prevents the post-translational lipid modification (geranylgeranylation) of key signaling proteins, primarily small GTPases of the Rho family, leading to their inactivation and subsequent downstream effects. This protocol details methods to detect the direct inhibition of protein geranylgeranylation and to analyze the downstream consequences on critical signaling pathways.
Introduction
This compound is a valuable research tool for studying the roles of geranylgeranylated proteins in cellular processes such as proliferation, survival, and migration. It acts as a selective inhibitor of GGTase I, with an IC50 of 21 nM, showing over 200-fold selectivity for GGTase I over farnesyltransferase (FTase)[1][2][3]. The primary targets of GGTase I are proteins containing a C-terminal CaaL motif, including important members of the Rho (e.g., RhoA, Rac1, Cdc42) and Rap GTPase families[4][5].
Geranylgeranylation is a crucial post-translational modification that anchors these proteins to cellular membranes, a prerequisite for their biological activity. By inhibiting this process, GGTI-2154 causes the accumulation of unprocessed, inactive GTPases in the cytosol[6]. This disruption of Rho GTPase function, in turn, affects downstream signaling cascades, notably suppressing the phosphorylation and activation of proteins like Akt and Erk1/2, which are pivotal for cell survival and proliferation[4][7]. Consequently, treatment with GGTI-2154 can lead to the induction of apoptosis and cell cycle arrest[4][8].
Western blotting is an indispensable technique for elucidating the mechanism of action of GGTI-2154. It allows for the direct visualization of the inhibition of protein processing through mobility shifts on SDS-PAGE, the analysis of protein subcellular localization, and the quantification of changes in the phosphorylation status of downstream signaling molecules.
Key Experimental Readouts
This protocol outlines three primary Western blot-based assays to characterize the effects of this compound:
-
Mobility Shift Assay: To detect the accumulation of unprocessed (un-geranylgeranylated) target proteins.
-
Subcellular Fractionation Assay: To demonstrate the translocation of target proteins from the membrane to the cytosol.
-
Signaling Pathway Analysis: To measure changes in the phosphorylation levels of downstream effector proteins like Akt and ERK.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to be sensitive to GGTase I inhibition. Many cancer cell lines, such as those from breast or lung tumors, are suitable[4][9].
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24-48 hours).
II. Protein Extraction
A. Whole-Cell Lysates (for Mobility Shift and Signaling Pathway Analysis)
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the whole-cell protein extract.
-
Determine the protein concentration using a BCA or Bradford protein assay.
B. Subcellular Fractionation (for Localization Analysis)
-
Wash and collect cells as described above.
-
Use a commercial subcellular fractionation kit or a protocol based on differential centrifugation to separate cytosolic and membrane fractions.
-
Determine the protein concentration for each fraction.
III. Western Blotting
-
Sample Preparation: Mix an equal amount of protein (20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein. For observing mobility shifts of small GTPases, a higher percentage gel (e.g., 12-15%) may provide better resolution.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (see Table 1 for suggestions) overnight at 4°C with gentle agitation. Dilute antibodies in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., GAPDH, β-actin) for whole-cell lysates or to fraction-specific markers (e.g., Na+/K+ ATPase for membrane, GAPDH for cytosol) for subcellular fractionation.
Data Presentation
Summarize quantitative data in the tables below.
Table 1: Primary Antibodies for Western Blot Analysis
| Target Protein | Expected Effect of GGTI-2154 | Cellular Fraction | Loading Control |
| RhoA | Appearance of a slower migrating band (unprocessed form) | Whole-cell, Cytosol, Membrane | GAPDH, Na+/K+ ATPase |
| Rac1 | Appearance of a slower migrating band (unprocessed form) | Whole-cell, Cytosol, Membrane | GAPDH, Na+/K+ ATPase |
| Cdc42 | Appearance of a slower migrating band (unprocessed form) | Whole-cell, Cytosol, Membrane | GAPDH, Na+/K+ ATPase |
| Phospho-Akt (Ser473) | Decreased phosphorylation | Whole-cell | Total Akt, GAPDH |
| Total Akt | No significant change | Whole-cell | GAPDH |
| Phospho-ERK1/2 (Thr202/Tyr204) | Decreased phosphorylation | Whole-cell | Total ERK1/2, GAPDH |
| Total ERK1/2 | No significant change | Whole-cell | GAPDH |
Table 2: Example Data Summary for Mobility Shift Assay
| Treatment | Concentration (µM) | Unprocessed RhoA / Total RhoA (Ratio) |
| Vehicle Control | 0 | 0.05 |
| GGTI-2154 | 1 | 0.35 |
| GGTI-2154 | 5 | 0.78 |
| GGTI-2154 | 10 | 0.92 |
Table 3: Example Data Summary for Subcellular Fractionation Assay
| Treatment | Concentration (µM) | Cytosolic RhoA / Total RhoA (Ratio) | Membrane-bound RhoA / Total RhoA (Ratio) |
| Vehicle Control | 0 | 0.20 | 0.80 |
| GGTI-2154 | 5 | 0.85 | 0.15 |
Table 4: Example Data Summary for Signaling Pathway Analysis
| Treatment | Concentration (µM) | p-Akt / Total Akt (Ratio) | p-ERK / Total ERK (Ratio) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| GGTI-2154 | 1 | 0.65 | 0.72 |
| GGTI-2154 | 5 | 0.25 | 0.31 |
| GGTI-2154 | 10 | 0.10 | 0.15 |
Visualization of Pathways and Workflows
Caption: Mechanism of GGTI-2154 Action
Caption: Western Blot Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Differential role for rapid proteostasis in Rho GTPase-mediated control of quiescent endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GGTI-2154 Hydrochloride in Protein Geranylgeranylation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GGTI-2154 hydrochloride is a potent and highly selective peptidomimetic inhibitor of Geranylgeranyltransferase I (GGTase I). This enzyme catalyzes the post-translational addition of a 20-carbon geranylgeranyl isoprenoid to the C-terminus of specific target proteins, a process known as protein geranylgeranylation. This lipid modification is crucial for the proper subcellular localization and function of many signaling proteins, particularly those belonging to the Rho and Rap families of small GTPases. Dysregulation of protein geranylgeranylation is implicated in various diseases, most notably in cancer, where it contributes to oncogenic signaling, cell proliferation, survival, and metastasis. GGTI-2154 serves as a critical tool for elucidating the roles of geranylgeranylated proteins in cellular processes and for exploring the therapeutic potential of GGTase I inhibition.
Mechanism of Action
GGTI-2154 selectively inhibits GGTase I, thereby preventing the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to target proteins. This inhibition leads to the accumulation of unprenylated, inactive forms of key signaling molecules such as RhoA, Rap1, and R-Ras in the cytosol.[1] The disruption of the function of these proteins subsequently impacts downstream signaling pathways, including the ERK1/2 and PI3K/Akt pathways, which are critical for cell growth, survival, and proliferation.[1]
Data Presentation
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Value | Cell/System | Reference |
| IC50 (GGTase I) | 21 nM | Enzyme Assay | --INVALID-LINK-- |
| IC50 (FTase) | 5600 nM | Enzyme Assay | --INVALID-LINK-- |
| In Vivo Dosage | 100 mg/kg/day, s.c. | MMTV-ν-Ha-Ras Transgenic Mice | --INVALID-LINK-- |
| In Vivo Efficacy | 54 ± 3% tumor regression | MMTV-ν-Ha-Ras Transgenic Mice | --INVALID-LINK-- |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by GGTI-2154.
Caption: Inhibition of GGTase I by GGTI-2154 blocks protein geranylgeranylation.
Experimental Protocols
Here are detailed protocols for key experiments using this compound.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Objective: To determine the cytotoxic effects of GGTI-2154 on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., human breast cancer cell line MDA-MB-231)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of GGTI-2154 in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the GGTI-2154 concentration to determine the IC50 value.
-
Western Blot Analysis of Geranylgeranylated Proteins and Downstream Signaling
Objective: To assess the effect of GGTI-2154 on the processing of geranylgeranylated proteins (e.g., RhoA, Rap1) and the phosphorylation status of downstream signaling molecules (e.g., Erk1/2, Akt).
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-RhoA, anti-Rap1, anti-phospho-Erk1/2, anti-total-Erk1/2, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Workflow Diagram:
Caption: General workflow for Western blot analysis.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of GGTI-2154 (e.g., 10 µM, 20 µM) or vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
For RhoA and Rap1, an increase in the cytosolic fraction or a shift in molecular weight may be observed.
-
For phospho-proteins, normalize the signal to the corresponding total protein signal.
-
In Vivo Antitumor Efficacy Study
This is a representative protocol based on published studies and must be conducted in accordance with institutional and national guidelines for animal welfare.
Objective: To evaluate the in vivo antitumor activity of GGTI-2154 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction (e.g., A549 human lung adenocarcinoma)
-
This compound
-
Vehicle (e.g., sterile saline or a suitable solvent)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Workflow Diagram:
Caption: Workflow for an in vivo antitumor efficacy study.
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ A549 cells in 100 µL of PBS) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare a solution of this compound in the vehicle.
-
Administer GGTI-2154 subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose of 100 mg/kg/day.
-
Administer the vehicle to the control group following the same schedule.
-
Continue treatment for a predetermined period (e.g., 21-28 days).
-
-
Monitoring and Measurement:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Compare the tumor growth and final tumor weights between the treatment and control groups to assess the antitumor efficacy of GGTI-2154.
-
Tissues can be collected for further analysis, such as Western blotting or immunohistochemistry.
-
Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific experimental needs and in compliance with all applicable laboratory safety and animal welfare regulations.
References
Combination Therapy of GGTI-2154 Hydrochloride with Cisplatin: Application Notes and Protocols
For Research Use Only.
Introduction
GGTI-2154 is a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I), a key enzyme in the post-translational modification of several small GTPases, including Rho, Rac, and Ral.[1][2] These proteins are critical regulators of cell growth, proliferation, and survival.[2][3] By inhibiting their function, GGTI-2154 can halt tumor growth and induce apoptosis.[2] Cisplatin is a widely used chemotherapeutic agent that exerts its cytotoxic effects primarily by forming DNA adducts, which leads to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.[4][5]
The combination of GGTI-2154 hydrochloride and cisplatin represents a promising therapeutic strategy. Inhibition of GGTase I can sensitize cancer cells to the DNA-damaging effects of cisplatin, potentially by disrupting signaling pathways involved in cell survival and DNA repair that are dependent on geranylgeranylated proteins.[6][7] Preclinical studies have demonstrated that this combination therapy is more effective at inhibiting tumor growth than either agent alone.[6]
These application notes provide an overview of the preclinical data and detailed protocols for in vitro and in vivo studies to evaluate the synergistic effects of this compound and cisplatin.
Data Presentation
The following table summarizes the in vivo antitumor efficacy of GGTI-2154 in combination with cisplatin in a human lung adenocarcinoma (A-549) xenograft model in nude mice.
| Treatment Group | Dosage and Administration | Mean Tumor Weight (mg) | Tumor Growth Inhibition (%) | Reference |
| Control (Vehicle) | N/A | 1050 | 0 | [6] |
| GGTI-2154 | 15 mg/kg/day, i.p. | 556.5 | 47 | [6] |
| Cisplatin | 3 mg/kg, every 4 days, i.p. | 682.5 | 35 | [6] |
| GGTI-2154 + Cisplatin | GGTI-2154: 15 mg/kg/day, i.p.; Cisplatin: 3 mg/kg, every 4 days, i.p. | 262.5 | 75 | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed synergistic signaling pathway of GGTI-2154 and cisplatin, and a general experimental workflow for evaluating their combined effect.
References
- 1. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Small GTPase RhoA in DNA Damage Response [mdpi.com]
- 3. GSDMD enhances cisplatin-induced apoptosis by promoting the phosphorylation of eIF2α and activating the ER-stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effect of Geranylgeranyltransferase Inhibitor, GGTI, and Docetaxel on the Growth of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Rho/ROCK pathway enhances the efficacy of cisplatin through the blockage of hypoxia-inducible factor-1α in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Rho GTPases: Novel Players in the Regulation of the DNA Damage Response? | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Experimental Use of GGTI-2154 Hydrochloride in Lung Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
GGTI-2154 hydrochloride is a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I), a key enzyme in the post-translational modification of various proteins involved in cell signaling and proliferation.[1] By inhibiting the geranylgeranylation of small GTPases such as RhoA, Ral, and Rap, GGTI-2154 disrupts their membrane localization and function, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] These application notes provide a summary of the quantitative data on the efficacy of GGTI-2154 in lung cancer models and detailed protocols for its experimental use.
Data Presentation
The following tables summarize the quantitative data on the bioactivity and in vivo efficacy of GGTI-2154.
Table 1: In Vitro Bioactivity of GGTI-2154
| Target Enzyme | IC50 (nM) | Selectivity | Reference |
| GGTase I | 21 | >200-fold vs. FTase | [1] |
| FTase | 5600 | [1] |
Table 2: In Vivo Efficacy of GGTI-2154 in A549 Human Lung Adenocarcinoma Xenograft Model
| Treatment Group | Dose | Administration Route | Duration | Tumor Growth Inhibition (%) | Reference |
| GGTI-2154 | 50 mg/kg/day | Intraperitoneal (i.p.) | 50 days | 60 | [1] |
| GGTI-2154 | Not specified | Not specified | Not specified | 9 | [2] |
| GGTI-2154 | Not specified | Not specified | Not specified | 27 | [2] |
| GGTI-2154 | Not specified | Not specified | Not specified | 46 | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of GGTI-2154 and a general workflow for evaluating its efficacy in lung cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing GG-TI-2154 Hydrochloride Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of GGTI-2154 hydrochloride in dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I), a key enzyme in cellular signaling pathways implicated in cancer.[1][2] Adherence to this protocol will ensure the accurate and reproducible preparation of this reagent for use in various research applications.
Compound Information
This compound is a white to off-white solid.[3] It is crucial to source high-purity this compound from a reputable supplier to ensure the validity of experimental results. The key chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉ClN₄O₃ | [1] |
| Molecular Weight | 456.97 g/mol | [3] |
| CAS Number | 478908-50-8 | [1][3] |
| Solubility in DMSO | 250 mg/mL (547.08 mM) | [3] |
| Solubility in Water | 4.76 mg/mL (10.42 mM) | [3] |
| Purity | ≥98% | [4][5] |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, disposable pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjustments to the final concentration and volume can be made by scaling the calculations accordingly.
Step 1: Calculation
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L x 0.001 L x 456.97 g/mol x 1000 mg/g = 4.57 mg
Step 2: Weighing the Compound
-
Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh out 4.57 mg of this compound powder into the tared container.
Step 3: Dissolution
-
Add 1 mL of anhydrous or high-purity DMSO to the container with the weighed compound.
-
Tightly cap the container and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in dissolution if necessary.[3] Visually inspect the solution to ensure there are no visible particles.
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Ensure the vials are tightly sealed to prevent the absorption of moisture by the DMSO.
Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Context
This compound inhibits Geranylgeranyltransferase I (GGTase I). This enzyme is responsible for the post-translational modification of small GTPases, such as Rho and Rac, by attaching a geranylgeranyl lipid moiety. This modification is crucial for their proper membrane localization and subsequent activation of downstream signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting GGTase I, GGTI-2154 disrupts these oncogenic signaling cascades.
Caption: Inhibition of GGTase I signaling by this compound.
Important Considerations
-
DMSO Quality: Use anhydrous or high-purity DMSO to avoid compound degradation and ensure maximum solubility. DMSO is hygroscopic and will readily absorb moisture from the air, which can affect the stability of the dissolved compound.
-
Final DMSO Concentration in Assays: When diluting the stock solution into aqueous buffers or cell culture media for experiments, be mindful of the final DMSO concentration. High concentrations of DMSO can be toxic to cells.[6] It is advisable to keep the final DMSO concentration below 0.5%, and to include a vehicle control (media with the same final concentration of DMSO) in all experiments.
-
Precipitation: If the compound precipitates out of solution upon dilution into an aqueous medium, try further diluting the DMSO stock solution before adding it to the aqueous solution.
-
Safety Precautions: Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols for GGTI-2154 Hydrochloride Administration in Nude Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GGTI-2154 is a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I), a key enzyme in the post-translational modification of several proteins implicated in oncogenesis and tumor survival.[1] By inhibiting the geranylgeranylation of small GTPases such as RhoA, Rap1, and R-Ras, GGTI-2154 disrupts critical downstream signaling pathways, including those involving Erk1/2 and Akt, leading to apoptosis and tumor regression.[2] These application notes provide a comprehensive overview of the in vivo administration of GGTI-2154 hydrochloride in nude mouse xenograft models, summarizing key quantitative data and detailing relevant experimental protocols.
Data Presentation
In Vivo Efficacy of GGTI-2154
The anti-tumor effects of GGTI-2154 have been demonstrated in both transgenic and xenograft mouse models. The following tables summarize the quantitative outcomes from key studies.
Table 1: Tumor Regression in H-Ras Transgenic Mice
| Treatment Group | Dosage and Administration | Duration | Outcome | Reference |
| GGTI-2154 | 100 mg/kg/day, s.c. | 14 days | 54 ± 3% tumor regression | [1][2] |
Table 2: Inhibition of A-549 Human Lung Adenocarcinoma Xenograft Growth in Nude Mice
| Treatment Group | Dosage and Administration | Duration | Outcome | Reference |
| GGTI-2154 | 50 mg/kg/day, i.p. | 50 days | 60% tumor growth inhibition | [1] |
| GGTI-2154 | Not specified | Not specified | 9%, 27%, and 46% tumor growth inhibition (dose-dependent) | [3] |
Signaling Pathways and Experimental Workflow
GGTI-2154 Mechanism of Action
GGTI-2154 selectively inhibits GGTase I, preventing the attachment of geranylgeranyl pyrophosphate to cysteine residues at the C-terminus of target proteins. This inhibition blocks the membrane localization and function of key signaling proteins like Rho GTPases.
Caption: Mechanism of action of GGTI-2154.
In Vivo Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a nude mouse xenograft model.
Caption: Experimental workflow for in vivo studies.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Note: The hydrochloride salt of GGTI-2154 exhibits enhanced water solubility and stability.[1] The precise vehicle used in the cited studies is not explicitly stated. Sterile phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl) are common vehicles for water-soluble compounds. It is recommended to perform a small-scale solubility test first.
Materials:
-
This compound powder
-
Sterile, pyrogen-free PBS (pH 7.4) or 0.9% sterile saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study cohort.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile PBS or saline to the vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
A-549 Xenograft Model in Nude Mice
Materials:
-
A-549 human lung adenocarcinoma cells
-
Complete cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Trypsin-EDTA
-
Sterile PBS
-
Matrigel® Basement Membrane Matrix
-
Athymic nude mice (e.g., BALB/c nude, 6-8 weeks old)
-
Sterile syringes (1 mL) and needles (26-27 gauge)
Procedure:
-
Culture A-549 cells under standard conditions (37°C, 5% CO2). Ensure cells are in the exponential growth phase and have high viability (>95%).
-
Harvest the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.
-
Wash the cell pellet once with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 10 x 10^6 cells/mL.
-
On ice, mix the cell suspension with an equal volume of Matrigel® to achieve a final concentration of 5 x 10^6 cells/0.2 mL. Keep the mixture on ice to prevent the Matrigel from solidifying.
-
Gently restrain an athymic nude mouse and swab the dorsal flank with 70% ethanol.
-
Using a 1 mL syringe with a 27-gauge needle, draw up 0.2 mL of the cell/Matrigel suspension.
-
Insert the needle subcutaneously into the dorsal flank of the mouse and slowly inject the suspension, creating a small bleb under the skin.
-
Monitor the mice regularly for tumor formation. Tumors typically become palpable within 1-2 weeks.
-
Begin treatment when tumors reach a predetermined average size (e.g., 100-150 mm³). Tumor volume can be calculated using the formula: (Width² x Length) / 2.
Drug Administration and Monitoring
Procedure:
-
Randomize mice into control and treatment groups once tumors reach the target volume.
-
Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection) at the specified dose (e.g., 50 mg/kg). The control group should receive an equivalent volume of the vehicle.
-
Perform injections daily or according to the study design.
-
Measure tumor dimensions with digital calipers and record the body weight of each mouse 2-3 times per week.
-
Monitor the animals for any signs of toxicity or distress.
-
At the end of the study, euthanize the mice according to approved institutional guidelines and excise the tumors for further analysis.
Western Blot Analysis of RhoA Processing
Note: Inhibition of GGTase I prevents the prenylation of RhoA, leading to an accumulation of the unprocessed, cytosolic form of the protein. This protocol is based on standard Western blotting procedures.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-RhoA
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Homogenize a portion of the excised tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Unprocessed RhoA will migrate slower than processed RhoA.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-RhoA antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL detection system. An increase in the upper band (unprocessed RhoA) relative to the lower band (processed RhoA) indicates inhibition of geranylgeranylation.
Immunohistochemistry (IHC) for p-Erk and p-Akt
Note: This is a general protocol. Antibody dilutions and incubation times should be optimized for specific antibodies and tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum (e.g., normal goat serum)
-
Primary antibodies: anti-phospho-Erk1/2, anti-phospho-Akt
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize the FFPE tumor sections in xylene and rehydrate through a graded ethanol series to water.
-
Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval buffer.
-
Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide.
-
Block non-specific binding by incubating with blocking serum for 1 hour.
-
Incubate the sections with the primary antibody (anti-p-Erk or anti-p-Akt) overnight at 4°C.
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody for 1 hour.
-
Wash, then incubate with streptavidin-HRP complex.
-
Develop the signal using a DAB substrate kit, monitoring for the desired color intensity.
-
Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analyze the slides under a microscope to assess the levels and localization of p-Erk and p-Akt staining. Treatment with GGTI-2154 is expected to reduce the levels of both phosphorylated proteins.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with GGTI-2154 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GGTI-2154 hydrochloride is a potent and highly selective inhibitor of Geranylgeranyltransferase I (GGTase I), a key enzyme in the post-translational modification of small GTPases, particularly those of the Rho family.[1][2] GGTase I catalyzes the attachment of a 20-carbon geranylgeranyl isoprenoid to the C-terminus of target proteins, a process essential for their proper membrane localization and function. By inhibiting this process, GGTI-2154 disrupts the signaling pathways controlled by geranylgeranylated proteins, such as RhoA, Rac1, and Cdc42, which are crucial for cell proliferation, survival, and cytoskeletal organization. The disruption of these pathways makes GGTase I an attractive target for cancer therapy. These application notes provide a comprehensive overview, experimental protocols, and data presentation for studying the effects of this compound on cancer cell viability.
Mechanism of Action
This compound selectively inhibits GGTase I, preventing the geranylgeranylation of Rho family GTPases. This inhibition leads to the mislocalization of these proteins, rendering them inactive. Downstream effects include the suppression of signaling pathways critical for cancer cell survival and proliferation, such as the phospho-Erk1/2 and phospho-Akt pathways, ultimately leading to apoptosis.[3]
Caption: Mechanism of action of this compound.
Data Presentation
The following table summarizes the inhibitory activity of GGTI-2154. Researchers should note that the IC50 values for cell viability can vary significantly between different cancer cell lines and experimental conditions. Therefore, it is crucial to determine the specific IC50 for the cell line of interest.
| Compound | Target | IC50 (nM) | Selectivity | Cell Line Example | Effect | Reference |
| GGTI-2154 | GGTase I | 21 | >200-fold vs. FTase | A-549 (Human Lung Carcinoma) | Inhibition of tumor growth | [2][4] |
| FTase Inhibitor | FTase | 5600 | - | - | - | [4] |
Experimental Protocols
A standard method for assessing cell viability following treatment with this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Cell Viability Assay Protocol
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Solubilization of Formazan Crystals:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating GGTI-2154 Hydrochloride Solubility in Aqueous Buffers: A Technical Guide
For researchers, scientists, and drug development professionals utilizing GGTI-2154 hydrochloride, ensuring its proper dissolution in aqueous buffers is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges encountered during in vitro and in vivo studies.
The hydrochloride salt of GGTI-2154 is specifically designed to offer enhanced aqueous solubility and stability compared to its free base form. However, researchers may still face difficulties in achieving desired concentrations in common laboratory buffers. This guide offers practical solutions and detailed protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound has a reported solubility of up to 4.76 mg/mL in water. Its solubility in dimethyl sulfoxide (DMSO) is significantly higher, at 250 mg/mL. For most cell-based assays and biochemical experiments, preparing a concentrated stock solution in DMSO is the recommended first step.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer (e.g., PBS, Tris). What is causing this and how can I prevent it?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many small molecules. This "solvent-shifting" effect occurs because the compound is much less soluble in the final aqueous environment than in the initial DMSO concentration.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final desired concentration of this compound in your aqueous buffer.
-
Optimize DMSO Carryover: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize toxicity in cell-based assays. However, a slightly higher DMSO concentration (e.g., up to 1%) may be necessary to maintain solubility. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Use a Pre-warmed Buffer: Gently warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Vortex During Dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.
-
Consider Co-solvents: For in vivo formulations, a co-solvent system may be necessary. A previously reported formulation for achieving a concentration of ≥ 25 mg/mL involved a mixture of DMSO, PEG300, Tween-80, and saline.
Q3: What is the recommended procedure for preparing a working solution of this compound for cell culture experiments?
A3: The following protocol is a general guideline. Optimization may be required based on your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Reagent: this compound powder, Anhydrous DMSO.
-
Procedure:
-
Equilibrate the this compound vial to room temperature.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Reagents: this compound DMSO stock solution, pre-warmed cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
While gently vortexing the pre-warmed cell culture medium, add the calculated volume of the DMSO stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting steps in Q2.
-
Use the freshly prepared working solution immediately for your experiment.
-
Quantitative Data Summary
| Solvent | Solubility | Molar Concentration (Approx.) |
| Water | 4.76 mg/mL | 10.4 mM |
| DMSO | 250 mg/mL | 547 mM |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 25 mg/mL | ≥ 54.7 mM |
Molecular Weight of this compound: 456.97 g/mol
Visualizing Experimental Workflow and Troubleshooting
To aid in experimental design and problem-solving, the following diagrams illustrate key processes.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting guide for this compound precipitation.
Caption: Simplified signaling pathway inhibited by GGTI-2154.
Technical Support Center: Optimizing GGTI-2154 Hydrochloride for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of GGTI-2154 hydrochloride for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase I).[1][2] Its mechanism of action is to block the transfer of a geranylgeranyl group to the C-terminus of small GTPases, such as RhoA, Rac1, and Rap1.[3] This post-translational modification is crucial for the proper localization and function of these proteins, which are key regulators of cell growth, differentiation, and apoptosis.[3] By inhibiting GGTase I, GGTI-2154 disrupts these signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Q2: What is the benefit of using the hydrochloride salt form of GGTI-2154?
The hydrochloride salt form of GGTI-2154 generally offers enhanced water solubility and stability compared to the free base form.[1] This improves its handling and reliability in aqueous solutions like cell culture media.
Q3: How should I dissolve and store this compound?
For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. Store the stock solution at -20°C for long-term use. For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.
Q4: What is a good starting concentration for my in vitro experiments?
Based on published studies with similar GGTase I inhibitors, a concentration of 10 µM has been shown to be effective in inhibiting the growth of various cancer cell lines, including prostate cancer cells (LNCaP, PC3, and DU145). Therefore, a good starting point for your experiments would be a concentration range of 1 to 20 µM . It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: How stable is this compound in cell culture media?
While specific data on the stability of this compound in cell culture media is limited, the hydrochloride salt form is designed for improved stability in aqueous solutions.[1] For experiments lasting longer than 24-48 hours, it is advisable to consider replenishing the compound by changing the media to ensure a consistent effective concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect on cell viability. | Suboptimal Concentration: The concentration of GGTI-2154 may be too low for your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your cells. |
| Cell Line Resistance: The cell line may be inherently resistant to GGTase I inhibition. | Consider using a positive control cell line known to be sensitive to GGTase I inhibitors. | |
| Compound Degradation: The compound may be degrading in the cell culture media over the course of a long experiment. | For longer-term assays, consider replenishing the media with fresh this compound every 24-48 hours. | |
| Inconsistent results between experiments. | Inaccurate Pipetting: Errors in preparing stock or working solutions can lead to variability. | Ensure accurate and consistent pipetting techniques. Prepare fresh dilutions for each experiment. |
| Variable Cell Seeding Density: Differences in the initial number of cells can affect the outcome of proliferation and viability assays. | Standardize your cell seeding protocol and ensure a homogenous cell suspension before plating. | |
| Difficulty in dissolving the compound. | Incorrect Solvent: The compound may not be fully dissolved in the initial solvent. | Ensure the compound is fully dissolved in a suitable solvent like DMSO before further dilution in aqueous media. Gentle warming or vortexing may aid dissolution. |
Data Presentation
Table 1: In Vitro Activity of GGTI-2154 and Related Compounds
| Compound | Target | IC50 (nM) | Cell Line | Effective Concentration | Reference |
| GGTI-2154 | GGTase I | 21 | - | - | [1][2] |
| GGTI-2154 | FTase | 5600 | - | - | [1][4] |
| GGTI-298 | GGTase I | - | HUVEC | 10 µM (inhibition of RhoA/Rac1 prenylation) | [5] |
| Unspecified GGTI | GGTase I | - | LNCaP, PC3, DU145 | 10 µM (growth inhibition) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 20, 50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Western Blot for GGTase I Target Inhibition
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a geranylgeranylated protein (e.g., RhoA, Rac1) or a downstream effector overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Unprenylated proteins will show a shift in molecular weight.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Protein Prenylation of GTPases Alters Endothelial Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of GGTI-2154 hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of GGTI-2154 hydrochloride in solution to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in both DMSO and water. For creating stock solutions, we recommend using newly opened, anhydrous DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility of the product. For aqueous solutions, solubility is reported to be ≥ 25 mg/mL, though this may require warming and sonication.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always ensure the containers are tightly sealed to prevent moisture absorption.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color, such as yellowing, may indicate degradation of the compound. We recommend preparing a fresh stock solution and comparing its performance to the discolored solution in a pilot experiment. If you observe a decrease in activity, the discolored solution should be discarded.
Q4: Can I store my aqueous working solutions of this compound at 4°C?
A4: While short-term storage (a few hours) at 4°C is generally acceptable for immediate experimental use, long-term storage of aqueous solutions at this temperature is not recommended due to the increased risk of hydrolysis and microbial growth. For storage longer than a day, it is best to freeze the solution.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: Like many peptidomimetic compounds, this compound is susceptible to pH-dependent degradation. Extreme acidic or basic conditions can accelerate the hydrolysis of its amide bond. It is advisable to maintain the pH of your aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent biological activity in assays | Degradation of this compound in solution. | 1. Prepare a fresh stock solution from solid compound. 2. Aliquot the new stock solution into single-use vials and store at -80°C. 3. Avoid repeated freeze-thaw cycles. 4. Ensure the pH of your final assay buffer is within the optimal range. |
| Precipitate formation in the solution upon thawing | Poor solubility or aggregation at lower temperatures. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh, less concentrated stock solution. 3. For aqueous solutions, ensure the pH is optimal for solubility. |
| Discoloration of the solution | Chemical degradation, possibly due to oxidation or light exposure. | 1. Discard the discolored solution. 2. Prepare a fresh stock solution. 3. Protect solutions from light by using amber vials or wrapping vials in foil. 4. Consider degassing solvents to remove dissolved oxygen. |
Quantitative Data Summary
The following table summarizes key quantitative data for the handling and storage of this compound.
| Parameter | Value | Source |
| Solubility in DMSO | 250 mg/mL (547.08 mM) | [1] |
| Solubility in H₂O | ≥ 25 mg/mL (54.71 mM) | [1] |
| Recommended Stock Solution Storage (DMSO or H₂O) | -80°C for up to 6 months -20°C for up to 1 month | [1] |
| Recommended Solid Compound Storage | 4°C, sealed from moisture | [1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffers
This protocol outlines a method to evaluate the stability of this compound in different aqueous buffer systems over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Tris buffer, pH 8.5
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 100 µM in each of the three buffer systems (PBS, Citrate, Tris).
-
Time Zero Analysis (T=0): Immediately after preparation, inject an aliquot of each working solution into the HPLC system to obtain the initial peak area of intact this compound.
-
Incubation: Store aliquots of each working solution at 4°C, room temperature (25°C), and 37°C.
-
Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours, and 1 week), remove an aliquot from each storage condition and analyze by HPLC.
-
Data Analysis: Calculate the percentage of remaining intact this compound at each time point relative to the T=0 peak area. Plot the percentage of remaining compound against time for each condition to determine the degradation rate.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for inconsistent results.
References
GGTI-2154 hydrochloride off-target effects on farnesyltransferase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GGTI-2154 hydrochloride. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target effects on farnesyltransferase (FTase)?
GGTI-2154 is a potent and selective inhibitor of geranylgeranyltransferase I (GGTase-I). Its primary off-target effect is the inhibition of farnesyltransferase (FTase), but it is significantly less active against FTase, demonstrating a high degree of selectivity for GGTase-I.
Q2: What is the selectivity profile of GGTI-2154 for GGTase-I over FTase?
This compound exhibits a high selectivity for GGTase-I. Quantitative analysis shows that GGTI-2154 has an IC50 of 21 nM for GGTase-I and an IC50 of 5600 nM for FTase, making it over 200-fold more selective for GGTase-I.
Data Summary: Inhibitory Activity of GGTI-2154
| Enzyme | IC50 (nM) | Selectivity (FTase/GGTase-I) |
| Geranylgeranyltransferase I (GGTase-I) | 21 | >200-fold |
| Farnesyltransferase (FTase) | 5600 |
Q3: How does the inhibition of GGTase-I by GGTI-2154 affect downstream signaling pathways?
GGTase-I is responsible for the post-translational lipid modification (geranylgeranylation) of many proteins, including the Rho family of small GTPases. These proteins are crucial regulators of various cellular processes such as cell morphology, proliferation, survival, and adhesion. By inhibiting GGTase-I, GGTI-2154 prevents the geranylgeranylation of Rho GTPases, leading to their inactivation. This can, in turn, affect downstream signaling pathways. For instance, inhibition of RhoA signaling can lead to the suppression of the ROCK/PTEN pathway, which may indirectly inactivate the pro-survival protein Akt.
Q4: What are the CaaX box specificities for GGTase-I and FTase?
The C-terminal CaaX box of a protein substrate determines whether it will be modified by GGTase-I or FTase. Generally, if the 'X' in the CaaX motif is a Leucine, the protein is a substrate for GGTase-I. If 'X' is a Serine, Methionine, or Alanine, the protein is typically a substrate for FTase. However, some level of cross-specificity has been observed in vivo.
Troubleshooting Guides
In Vitro Enzyme Inhibition Assays
Issue 1: No or low inhibition of GGTase-I activity observed with GGTI-2154.
-
Possible Cause 1: Incorrect assay conditions.
-
Solution: Ensure the assay buffer composition is optimal. A typical buffer for a GGTase-I assay includes Tris-HCl (pH ~7.5), MgCl2, ZnCl2, and DTT. Verify the concentrations of all components.
-
-
Possible Cause 2: Inactive GGTI-2154.
-
Solution: this compound generally has good water solubility and stability. However, ensure it has been stored correctly at -20°C. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Substrate concentration is too high.
-
Solution: If the concentration of the geranylgeranyl pyrophosphate (GGPP) or the protein substrate is too high, it can outcompete the inhibitor. Perform a substrate titration experiment to determine the optimal concentrations for your assay.
-
-
Possible Cause 4: Inactive enzyme.
-
Solution: Ensure the purified GGTase-I enzyme is active. Include a positive control without any inhibitor to verify enzyme activity. If possible, test with a known GGTase-I inhibitor as a positive control for inhibition.
-
Issue 2: Significant inhibition of FTase is observed at concentrations expected to be selective for GGTase-I.
-
Possible Cause 1: Cross-reactivity of substrates.
-
Solution: Ensure you are using a specific substrate for each enzyme. For GGTase-I assays, a mutant H-Ras with a C-terminal Leucine (CVLL) is a suitable substrate. For FTase assays, a peptide with a C-terminal Serine is appropriate.
-
-
Possible Cause 2: Contamination of FTase with GGTase-I.
-
Solution: If you are using purified enzymes, verify their purity to rule out cross-contamination.
-
Cell-Based Assays
Issue 3: No effect of GGTI-2154 on downstream signaling or cell viability.
-
Possible Cause 1: Poor cell permeability.
-
Solution: While GGTI-2154 is cell-permeable, its uptake can vary between cell lines. Consider using a higher concentration or a longer incubation time. You can also use a positive control for a cellular response to GGTase-I inhibition, such as observing the accumulation of unprenylated RhoA by Western blot.
-
-
Possible Cause 2: Cell line is resistant to GGTase-I inhibition.
-
Solution: Some cell lines may have redundant signaling pathways that compensate for the inhibition of geranylgeranylation. Consider using a cell line known to be sensitive to GGTase-I inhibitors.
-
-
Possible Cause 3: Inactivation of the compound in cell culture media.
-
Solution: Some components of cell culture media can potentially interact with and inactivate small molecules. If this is suspected, a serum-free media incubation for a short period might be considered, though this can also affect cell health.
-
Experimental Protocols
Protocol 1: In Vitro GGTase-I/FTase Inhibition Assay (Radioactive Filter Binding Assay)
This protocol is a generalized method for determining the IC50 of GGTI-2154 against GGTase-I and FTase.
Materials:
-
Purified recombinant GGTase-I or FTase
-
[³H]-geranylgeranyl pyrophosphate ([³H]-GGPP) or [³H]-farnesyl pyrophosphate ([³H]-FPP)
-
Protein substrate (e.g., H-Ras-CVLL for GGTase-I, H-Ras-CVLS for FTase)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT
-
Stop Solution: 1 M HCl
-
Glass fiber filters
-
Scintillation fluid
-
Filter binding apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, the protein substrate (final concentration ~1-5 µM), and the desired concentration of GGTI-2154.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding [³H]-GGPP (for GGTase-I) or [³H]-FPP (for FTase) to a final concentration of ~0.5-1 µM.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stop Solution.
-
Filter the reaction mixture through a glass fiber filter using a filter binding apparatus. The radiolabeled prenylated protein will be retained on the filter.
-
Wash the filters multiple times with a wash buffer (e.g., 5% trichloroacetic acid) to remove unincorporated radiolabeled pyrophosphate.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Visualizations
Caption: Inhibition of GGTase-I by GGTI-2154 blocks RhoA activation.
Caption: Workflow for in vitro prenyltransferase inhibition assay.
Technical Support Center: Troubleshooting GGTI-2154 Hydrochloride
Welcome to the technical support center for GGTI-2154 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reliable results in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase I), a key enzyme in the protein prenylation pathway.[1][2] It exhibits high selectivity for GGTase I over Farnesyltransferase (FTase).[1][2] By inhibiting GGTase I, GGTI-2154 prevents the attachment of geranylgeranyl pyrophosphate (GGPP) to the C-terminus of specific target proteins, such as Rho, Rac, and Rap small GTPases. This inhibition disrupts their proper subcellular localization and function, ultimately affecting downstream signaling pathways involved in cell growth, proliferation, and survival.
Q2: What are the advantages of using the hydrochloride salt form of GGTI-2154?
The hydrochloride salt form of GGTI-2154 generally offers enhanced water solubility and stability compared to the free base form.[1][2][3] This improves its handling and consistency in aqueous solutions for cell culture and in vivo studies.
Q3: How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C.[4] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C. It is advisable to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Inconsistent Results
Issue 1: Variability in Cellular Potency and Phenotypic Effects
Q: I'm observing inconsistent IC50 values and variable effects on cell morphology and viability. What could be the cause?
A: Inconsistent results with this compound can stem from several factors, from compound handling to experimental setup. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
-
Compound Solubility and Stability:
-
Problem: Precipitation of the compound in cell culture media.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically ≤ 0.5%) to avoid cytotoxicity and precipitation.[5] Prepare fresh dilutions from a concentrated stock solution for each experiment. Visually inspect the media for any signs of precipitation after adding the compound.
-
Stability Check: The stability of GGTI-2154 in your specific cell culture medium at 37°C can be a factor. While the hydrochloride salt is more stable, prolonged incubation times might lead to degradation. Consider performing a time-course experiment to assess the stability of the compound's effect.
-
-
Lot-to-Lot Variability:
-
Problem: Different batches of the compound may have slight variations in purity or activity.
-
Solution: If you suspect lot-to-lot variability, it is crucial to perform a validation experiment when receiving a new batch. Compare the new lot's performance against a previously validated lot using a standardized assay (e.g., a cell viability assay with a reference cell line).
-
-
Cell Culture Conditions:
-
Problem: Cell density, passage number, and overall cell health can significantly impact the cellular response to inhibitors.
-
Solution: Standardize your cell seeding density and ensure cells are in the exponential growth phase at the time of treatment. Use cells with a consistent and low passage number to avoid phenotypic drift. Regularly check for mycoplasma contamination.
-
Issue 2: Difficulty in Confirming GGTase I Inhibition by Western Blot
Q: I'm not seeing the expected band shift for my target geranylgeranylated protein (e.g., RhoA, Rap1A) after GGTI-2154 treatment. How can I optimize my Western blot?
A: Detecting the inhibition of protein prenylation via a mobility shift on an SDS-PAGE gel can be challenging. The unprenylated form of the protein migrates slower, resulting in an upward band shift. Here’s how to troubleshoot this experiment:
Key Experimental Considerations:
-
Positive and Negative Controls are Crucial:
-
Positive Control: Treat a parallel set of cells with a known effective concentration of GGTI-2154 or another well-characterized GGTase I inhibitor.
-
Negative Control: Include a vehicle-treated control (e.g., DMSO).
-
Protein Controls: Use antibodies against known farnesylated proteins (e.g., H-Ras, HDJ-2) to demonstrate the selectivity of GGTI-2154.[6] The mobility of these proteins should not be affected.
-
-
Antibody Selection:
-
Use an antibody that recognizes an epitope on the target protein that is not affected by its prenylation status. Consult the antibody datasheet or relevant literature.
-
-
Gel Electrophoresis Conditions:
-
Higher Percentage Gels: A higher percentage acrylamide gel may provide better resolution to distinguish between the prenylated and unprenylated forms.
-
Urea-SDS-PAGE: For some proteins, the addition of urea to the SDS-PAGE gel can enhance the separation of modified and unmodified forms.
-
-
Treatment Conditions:
-
Concentration: Ensure you are using a concentration of GGTI-2154 that is sufficient to inhibit GGTase I in your specific cell line. This may need to be determined empirically.
-
Duration: The accumulation of unprenylated proteins is time-dependent. A longer incubation period (e.g., 24-48 hours) may be necessary to observe a significant band shift.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| GGTI-2154 IC50 (GGTase I) | 21 nM | [1][2] |
| GGTI-2154 IC50 (FTase) | 5600 nM | [1][2] |
| In Vivo Efficacy (MMTV-ν-Ha-Ras mice) | 100 mg/kg/day (s.c. for 14 days) induced tumor regression. | [1] |
| In Vivo Efficacy (A-549 xenograft) | 50 mg/kg/day (i.p. for 50 days) inhibited tumor growth by 60%. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[5]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.[5] Include vehicle-only control wells.
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm.[7]
Visualizations
Caption: Mechanism of GGTase I Inhibition by this compound.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
How to confirm GGTase I inhibition by GGTI-2154 hydrochloride in cells
Welcome to the technical support center for GGTI-2154 hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the inhibition of Geranylgeranyltransferase I (GGTase I) in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective, non-thiol-containing peptidomimetic inhibitor of GGTase I.[1][2][3][4] GGTase I is a crucial enzyme that catalyzes the post-translational attachment of a 20-carbon geranylgeranyl lipid moiety to the C-terminal CaaX motif of specific proteins.[4][5][6][7] This process, known as geranylgeranylation, is essential for the proper membrane localization and function of many signaling proteins, including small GTPases like Rho, Rac, and Rap1.[5][8][9] By binding to the active site of GGTase I, GGTI-2154 prevents the prenylation of these substrate proteins, leading to their mislocalization and inactivation.[5] This disruption of key signaling pathways can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[9][10][11]
Q2: How can I confirm that GGTI-2154 is inhibiting GGTase I in my cell line?
A2: Confirmation of GGTase I inhibition in cells can be achieved through several methods:
-
Detection of Unprenylated Substrates: The most direct method is to detect the accumulation of unprenylated GGTase I substrates. Rap1A is a well-established substrate, and its unprenylated form can be detected by a mobility shift on SDS-PAGE (unprenylated form migrates slower) or by using an antibody specific for unprenylated Rap1.[12]
-
Analysis of Downstream Signaling: GGTase I inhibition has been shown to suppress downstream signaling pathways. A common and reliable method is to assess the phosphorylation status of Akt and Erk1/2 by Western blotting. A decrease in phospho-Akt and phospho-Erk1/2 levels upon GGTI-2154 treatment indicates successful target engagement.[8][10][13]
-
Phenotypic Assays: Cellular outcomes of GGTase I inhibition include G1 cell cycle arrest and apoptosis. These can be measured using flow cytometry for cell cycle analysis and TUNEL staining or Annexin V assays for apoptosis.[10][11]
Q3: What is the selectivity of GGTI-2154 for GGTase I over Farnesyltransferase (FTase)?
A3: GGTI-2154 is highly selective for GGTase I. In vitro enzymatic assays have demonstrated that it is significantly more potent against GGTase I than FTase.[2] The corresponding methylester prodrug used in cell-based assays, GGTI-2166, is over 100-fold more selective at inhibiting the processing of the GGTase I substrate Rap1A compared to the FTase substrate H-Ras.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No change in the mobility of Rap1A after GGTI-2154 treatment. | 1. Insufficient drug concentration or treatment time. 2. Low turnover rate of the target protein in the chosen cell line. 3. Poor quality of the Western blot. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Choose a cell line with a higher proliferation rate or known sensitivity to GGTIs. 3. Optimize gel percentage and running conditions to resolve small molecular weight differences. |
| No decrease in phospho-Akt or phospho-Erk1/2 levels. | 1. The signaling pathway may not be constitutively active in your cell line. 2. Crosstalk with other signaling pathways may compensate for GGTase I inhibition. 3. Insufficient drug potency in the specific cellular context. | 1. Ensure your cell line has baseline activation of the Akt and/or Erk pathways. If not, consider stimulating the cells. 2. Investigate other downstream effectors of geranylgeranylated proteins. 3. Confirm the activity of your GGTI-2154 stock and consider increasing the concentration. |
| High levels of cytotoxicity observed at expected effective concentrations. | 1. The cell line may be particularly sensitive to GGTase I inhibition. 2. Off-target effects of the compound. 3. Issues with drug solubility or stability in the culture medium. | 1. Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range. 2. Review literature for known off-target effects and consider using a lower, non-toxic concentration for mechanistic studies. 3. Ensure proper dissolution of this compound and prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol 1: Western Blot for Detection of Unprenylated Rap1A
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of GGTI-2154 concentrations (e.g., 1-20 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel to resolve the small shift in molecular weight. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against Rap1A overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. The unprenylated form of Rap1A will appear as a slightly higher molecular weight band in GGTI-2154-treated samples.
Protocol 2: Analysis of Akt Phosphorylation by Western Blot
-
Cell Treatment: Treat cells with GGTI-2154 as described in Protocol 1.
-
Lysate Preparation and Quantification: Follow steps 2 and 3 from Protocol 1.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Detection and Analysis: After incubation with the appropriate secondary antibodies, visualize the bands. Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the relative change in phosphorylation.
Quantitative Data Summary
| Compound | Target | IC50 (in vitro) | Cellular IC50 (H-Ras processing) | Cellular IC50 (Rap1A processing) | Reference |
| GGTI-2154 | GGTase I | 21 nM | >10,000 nM | Not specified | [1][2] |
| GGTI-2166 (prodrug) | GGTase I | Not applicable | >10,000 nM | 300 nM | [2] |
| FTI-2148 | FTase | 1.4 nM | Not specified | Not specified | [2] |
| FTI-2153 (prodrug) | FTase | Not applicable | 10 nM | >30,000 nM | [2] |
Visualizations
Caption: Mechanism of GGTase I inhibition by GGTI-2154.
Caption: Experimental workflow for confirming GGTI-2154 activity.
Caption: Affected signaling pathways upon GGTase I inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization | MDPI [mdpi.com]
- 5. What are GGTase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. GGTase-I, Protein Prenyl Transferases - Jena Bioscience [jenabioscience.com]
- 7. JCI - Geranylgeranyltransferase I as a target for anti-cancer drugs [jci.org]
- 8. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
GGTI-2154 hydrochloride stability at different pH levels
This technical support center provides guidance and answers frequently asked questions regarding the stability of GGTI-2154 hydrochloride at various pH levels. The following information is intended to assist researchers, scientists, and drug development professionals in designing and troubleshooting their experiments.
Disclaimer: Specific stability data for this compound is not publicly available. The quantitative data and stability profiles presented here are illustrative and based on general principles of drug stability testing for similar molecules. Researchers should perform their own stability studies to determine the precise stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: GGTI-2154 as a hydrochloride salt is expected to have enhanced water solubility and stability compared to its free base form.[1][2] However, the stability of the molecule in an aqueous solution is highly dependent on the pH of the solution. Generally, peptidomimetic compounds can be susceptible to hydrolysis at acidic and alkaline pH extremes.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution can significantly impact the rate of degradation of this compound. Hydrolysis is a common degradation pathway for molecules with susceptible functional groups.[3][4] For GGTI-2154, the stability is expected to be optimal in a slightly acidic to neutral pH range. Extreme pH values (highly acidic or highly alkaline) are likely to accelerate degradation.
Q3: What are the recommended pH and buffer conditions for preparing stock solutions and for use in cell culture?
A3: For short-term storage and immediate use, it is recommended to prepare stock solutions in an appropriate buffer with a pH between 4 and 7. For cell-based assays, the final concentration of the compound in the cell culture medium should be at a pH compatible with cell viability, typically in the range of pH 7.2-7.4. It is crucial to minimize the time the compound spends in alkaline conditions before being added to the experimental system.
Quantitative Data Summary
The following table summarizes the hypothetical stability of this compound after incubation at 37°C for 24 hours in buffers of varying pH. The percentage of the remaining intact compound was determined by High-Performance Liquid Chromatography (HPLC).
| pH | Buffer System | Temperature (°C) | Incubation Time (hours) | Remaining GGTI-2154 HCl (%) | Appearance of Solution |
| 2.0 | 0.01 M HCl | 37 | 24 | 85.2 | Clear, colorless |
| 4.0 | 50 mM Acetate | 37 | 24 | 98.5 | Clear, colorless |
| 7.0 | 50 mM Phosphate | 37 | 24 | 95.1 | Clear, colorless |
| 9.0 | 50 mM Borate | 37 | 24 | 70.8 | Clear, colorless |
| 12.0 | 0.01 M NaOH | 37 | 24 | 45.3 | Clear, colorless |
Experimental Protocols
Protocol for Assessing pH-Dependent Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound in aqueous solutions at different pH values.
1. Materials:
- This compound
- HPLC grade water
- Buffers: 0.01 M HCl (pH 2), 50 mM Acetate buffer (pH 4), 50 mM Phosphate buffer (pH 7), 50 mM Borate buffer (pH 9), 0.01 M NaOH (pH 12)
- HPLC system with a UV detector
- C18 HPLC column
- pH meter
- Incubator
2. Procedure:
- Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in each of the different pH buffers.
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of each test solution and analyze it by HPLC to determine the initial concentration.
- Incubation: Incubate the remaining test solutions at a constant temperature (e.g., 37°C).
- Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 12, and 24 hours), withdraw aliquots from each test solution.
- HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. The mobile phase and gradient should be optimized to separate the parent compound from any degradation products.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Troubleshooting Guide
Q: My HPLC results show inconsistent retention times. What could be the cause?
A: Inconsistent retention times can be due to several factors:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis.
-
Mobile Phase Fluctuation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Temperature Variations: Use a column oven to maintain a consistent temperature during the analysis.
-
System Leaks: Check the HPLC system for any leaks, especially around the pump and fittings.
Q: I am observing poor peak shape (tailing or fronting) for GGTI-2154. How can I improve it?
A: Poor peak shape is often related to interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Mobile Phase pH: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.
-
Secondary Interactions: If using a silica-based column, free silanol groups can cause tailing. Adding a small amount of a competing base like triethylamine to the mobile phase can help.
-
Column Overload: Reduce the concentration of the sample or the injection volume.
Q: I see multiple degradation peaks in my chromatogram. How can I identify them?
A: Identifying degradation products requires more advanced analytical techniques.
-
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the mass of the degradation products, which can provide clues to their structure.
-
Forced Degradation Studies: Performing forced degradation studies under specific conditions (e.g., acid, base, oxidation, light) can help in understanding the degradation pathways and identifying the resulting products.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The degradation pathways of glucagon in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing low potency of GGTI-2154 hydrochloride in certain cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GGTI-2154 hydrochloride. The information is presented in a question-and-answer format to directly address common issues, particularly the observation of low potency in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase-I), with a reported IC50 of 21 nM.[1][2] It exhibits over 200-fold selectivity for GGTase-I over Farnesyltransferase (FTase)[1]. The hydrochloride salt form enhances its water solubility and stability[1].
GGTase-I is a crucial enzyme that catalyzes the post-translational modification of proteins by attaching a 20-carbon geranylgeranyl lipid group to a C-terminal CaaX motif[3]. This process, known as geranylgeranylation, is essential for the proper membrane localization and function of many signaling proteins, including small GTPases like Rho, Rac, and Rap[4][5]. These proteins are critical regulators of cell growth, differentiation, and survival[4]. By inhibiting GGTase-I, GGTI-2154 prevents the membrane association of these proteins, thereby disrupting their downstream signaling pathways[4][6]. This disruption can lead to cell cycle arrest, typically in the G1 phase, and apoptosis in cancer cells[7][8][9].
Figure 1: Mechanism of action of this compound.
Q2: I am observing lower than expected potency (high IC50 value) of GGTI-2154 in my cell line. What are the possible reasons?
Several factors, ranging from experimental setup to cell line-specific biology, can contribute to the apparent low potency of GGTI-2154. A systematic approach to troubleshooting is recommended. The following sections provide a detailed guide to pinpoint the issue.
Troubleshooting Guide for Low Potency of GGTI-2154
This guide is designed to help you systematically investigate the potential causes of low GGTI-2154 potency in your experiments.
Figure 2: A step-by-step workflow to diagnose the cause of low GGTI-2154 potency.
Step 1: Verify Compound Integrity and Handling
-
Question: Could the GGTI-2154 compound be degraded or improperly prepared?
-
Action: Ensure proper storage of this compound at -20°C. Minimize freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment from a validated stock. Confirm the correct solvent (e.g., DMSO or water, depending on the supplier's recommendation for the hydrochloride salt) is used and that the final concentration in the cell culture medium does not exceed a non-toxic level (typically <0.5%).
-
Step 2: Review Experimental Setup
-
Question: Are the experimental parameters optimized for my cell line?
-
Action:
-
Cell Seeding Density: Overly confluent or sparse cells can show altered drug sensitivity. Optimize seeding density to ensure cells are in the exponential growth phase throughout the assay.
-
Drug Incubation Time: The effects of GGTI-2154 are mediated through the inhibition of a post-translational modification, which may require a longer incubation time to manifest a phenotypic effect compared to cytotoxic agents. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Assay Choice: Ensure the chosen cell viability assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and not subject to artifacts from the compound.
-
-
Step 3: Investigate Cell Line-Specific Factors
-
Question: Does my cell line possess intrinsic characteristics that reduce its sensitivity to GGTI-2154?
-
Action:
-
Expression of GGTase-I: Higher levels of the target enzyme, GGTase-I, may require higher concentrations of the inhibitor for a complete response. Perform a Western blot to compare GGTase-I protein levels between your cell line and a known sensitive cell line.
-
Basal Activity of Downstream Pathways: Cell lines with hyperactivated downstream pathways that are less dependent on geranylgeranylated proteins for their oncogenic signaling may be less sensitive.
-
-
Step 4: Explore Cellular Mechanisms of Resistance
-
Question: Has my cell line developed resistance to GGTI-2154?
-
Action:
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump drugs out of the cell, reducing their intracellular concentration. Test for co-treatment with known ABC transporter inhibitors (e.g., verapamil for P-glycoprotein) to see if sensitivity is restored.
-
Alternative Prenylation: While GGTI-2154 is highly selective for GGTase-I, some proteins can be alternatively prenylated by FTase. This "cross-prenylation" can serve as a bypass mechanism.
-
Mutations in the Target: Although rare, mutations in the GGTase-I enzyme could potentially alter the binding of GGTI-2154.
-
-
Figure 3: Logical relationships of potential resistance mechanisms to low GGTI-2154 potency.
Quantitative Data Summary
The following table presents hypothetical data illustrating the difference in GGTI-2154 potency between a sensitive and a resistant cell line, and the effect of an ABC transporter inhibitor.
| Cell Line | Treatment | IC50 of GGTI-2154 (nM) | GGTase-I Expression (Relative Units) |
| Sensitive (e.g., MCF-7) | GGTI-2154 alone | 25 | 1.0 |
| Resistant (e.g., MDA-MB-231-Res) | GGTI-2154 alone | 1500 | 1.2 |
| Resistant (e.g., MDA-MB-231-Res) | GGTI-2154 + Verapamil (1 µM) | 150 | 1.2 |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-optimized density in 100 µL of complete medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the GGTI-2154 stock solution in complete medium to achieve the desired final concentrations. It is common to perform a 2-fold or 3-fold dilution series.
-
Include a "vehicle control" (medium with the same final concentration of solvent as the highest GGTI-2154 concentration) and a "no-cell" control (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of GGTI-2154.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to dissolve the crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control from all other values.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of the GGTI-2154 concentration.
-
Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit a dose-response curve and calculate the IC50 value.
-
Protocol 2: Western Blot for GGTase-I and Unprocessed RhoA
-
Cell Lysis:
-
Treat cells with GGTI-2154 for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GGTase-I (to check expression levels) and RhoA (to detect the unprocessed, slower-migrating form upon GGTI-2154 treatment) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). The accumulation of unprocessed RhoA serves as a pharmacodynamic marker for GGTase-I inhibition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Geranylgeranyltransferase type 1 - Wikipedia [en.wikipedia.org]
- 4. What are GGTase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I | PLOS One [journals.plos.org]
- 8. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The geranylgeranyltransferase I inhibitor GGTI-298 induces hypophosphorylation of retinoblastoma and partner switching of cyclin-dependent kinase inhibitors. A potential mechanism for GGTI-298 antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of GGTI-2154 Hydrochloride as a GGTase I Specific Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of GGTI-2154 hydrochloride as a specific inhibitor of Geranylgeranyltransferase I (GGTase I). Its performance is objectively compared with alternative inhibitors, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their studies.
Executive Summary
This compound is a potent and highly selective peptidomimetic inhibitor of GGTase I. Experimental data consistently demonstrates its ability to inhibit GGTase I with nanomolar efficacy, while exhibiting significantly lower activity against the closely related enzyme Farnesyltransferase (FTase), underscoring its specificity. This selectivity is crucial for dissecting the specific roles of protein geranylgeranylation in cellular processes and for the development of targeted therapeutics. This guide presents the supporting data, compares GGTI-2154 to other known GGTase I inhibitors, and provides detailed experimental protocols for its validation.
Comparative Performance of GGTase I Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other commonly used GGTase I and FTase inhibitors.
| Inhibitor | Target(s) | GGTase I IC50 (nM) | FTase IC50 (nM) | Selectivity (FTase IC50 / GGTase I IC50) |
| GGTI-2154 | GGTase I | 21 [1][2] | 5600 [1][2] | ~267-fold |
| GGTI-297 | GGTase I | 56 | 203 | ~3.6-fold |
| GGTI-298 | GGTase I | - | - | - |
| GGTI-2133 | GGTase I | 38 | - | - |
| GGTI-2418 | GGTase I | 9.5 | 53000 | ~5600-fold |
| L-778,123 | Dual | 98-100 | 2 | ~0.02-fold (FTase selective) |
| BMS-214,662 | FTase | 1900-2300 | 1.3-8.4 | ~0.0006 - 0.004-fold (FTase selective) |
| FTI-2148 | FTase | 1700[1] | 1.4[1] | ~0.0008-fold (FTase selective) |
Experimental Validation Protocols
The specificity of this compound can be validated through a series of in vitro and cell-based assays.
In Vitro GGTase I Activity Assay
This assay directly measures the enzymatic activity of GGTase I and its inhibition by GGTI-2154.
Principle: The assay quantifies the incorporation of a radiolabeled geranylgeranyl group from [3H]geranylgeranyl pyrophosphate ([3H]GGPP) onto a GGTase I protein substrate, such as H-Ras CVLL or RhoA.
Detailed Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 µM ZnCl2, and 1 mM DTT.
-
Substrate Addition: Add the GGTase I protein substrate (e.g., purified RhoA) to a final concentration of 2 µM and [3H]GGPP to a final concentration of 0.5 µM.
-
Inhibitor Addition: Add varying concentrations of this compound (or other inhibitors for comparison) to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Enzyme Initiation: Initiate the reaction by adding purified GGTase I enzyme to a final concentration of 50 nM.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize the radiolabeled protein by autoradiography or quantify the incorporated radioactivity by scintillation counting of the excised protein bands.
-
Data Interpretation: A decrease in the radioactive signal in the presence of GGTI-2154 indicates inhibition of GGTase I activity. The IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Protein Prenylation Assay (Western Blot)
This assay assesses the ability of GGTI-2154 to inhibit protein geranylgeranylation in a cellular context.
Principle: Inhibition of GGTase I leads to the accumulation of unprocessed (unprenylated) substrate proteins. Unprenylated proteins often exhibit a slight decrease in electrophoretic mobility on SDS-PAGE compared to their mature, prenylated counterparts. This mobility shift can be detected by Western blot.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or NIH 3T3) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a known GGTase I substrate (e.g., RhoA, Rap1A) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate.
-
-
Data Interpretation: The appearance of a slower-migrating band (unprocessed protein) in GGTI-2154-treated cells, often accompanied by a decrease in the faster-migrating band (processed protein), confirms the inhibition of GGTase I in a cellular setting.
Mandatory Visualizations
Signaling Pathway of GGTase I Inhibition
dot
Caption: GGTase I signaling pathway and the inhibitory action of GGTI-2154.
Experimental Workflow for Validating GGTI-2154 Specificity
dot
Caption: Experimental workflow for the validation of GGTI-2154 specificity.
Off-Target Effects
A critical aspect of a specific inhibitor is the absence of significant off-target effects. Extensive literature review reveals that GGTI-2154 is highly selective for GGTase I over the closely related farnesyltransferase (FTase).[1][2] In cellular assays, GGTI-2154 has been shown to inhibit the processing of geranylgeranylated proteins like RhoA and Rap1, without affecting the processing of farnesylated proteins such as H-Ras and HDJ-2.[3] To date, there is a lack of published evidence from broad-panel screenings (e.g., kinome scans) to suggest significant off-target binding to other protein classes. The primary "off-target" consideration for GGTIs is the closely related FTase, against which GGTI-2154 demonstrates a high degree of selectivity.
Conclusion
The data presented in this guide strongly supports the validation of this compound as a potent and specific inhibitor of GGTase I. Its high selectivity over FTase, both in vitro and in cellular contexts, makes it an invaluable tool for researchers investigating the physiological and pathological roles of protein geranylgeranylation. The provided experimental protocols offer a clear framework for the independent verification of its activity and specificity. When choosing an inhibitor for GGTase I-related research, GGTI-2154 stands out for its well-documented potency and selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GGTI-2154 Hydrochloride and Other Non-Thiol GGTase I Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GGTI-2154 hydrochloride with other notable non-thiol geranylgeranyltransferase I (GGTase I) inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate research tools for investigating protein prenylation and its role in disease, particularly cancer.
Geranylgeranyltransferase I (GGTase I) is a critical enzyme in the post-translational modification of various proteins, including the Rho family of small GTPases, which are pivotal in cell signaling pathways regulating proliferation, differentiation, and survival.[1] Inhibition of GGTase I has emerged as a promising therapeutic strategy for various cancers.[2] This guide focuses on non-thiol containing GGTase I inhibitors, which offer potential advantages over thiol-based inhibitors in terms of selectivity and in vivo stability.
Performance Comparison of Non-Thiol GGTase I Inhibitors
The following tables summarize the in vitro potency and selectivity of GGTI-2154 and other prominent non-thiol GGTase I inhibitors. The data highlights the exceptional selectivity of these compounds for GGTase I over the closely related enzyme, farnesyltransferase (FTase).
| Inhibitor | GGTase I IC50 (nM) | FTase IC50 (nM) | Selectivity (FTase/GGTase I) | Reference |
| GGTI-2154 | 21 | 5600 | >266 | [3][4] |
| GGTI-2133 | 38 | 5400 | ~142 | [5] |
| GGTI-2147 | 500 (for Rap1A processing) | >30,000 (for H-Ras processing) | >60 | |
| P61-A6 | Not specified in provided results | Not specified in provided results | Specific for GGTase I | [6] |
| P61-E7 | More potent than P61-A6 | Not specified in provided results | Selectively inhibits GGTase I | [7] |
Table 1: In Vitro Potency and Selectivity of Non-Thiol GGTase I Inhibitors. This table provides a comparative overview of the half-maximal inhibitory concentrations (IC50) of various non-thiol GGTase I inhibitors against GGTase I and FTase, demonstrating their selectivity.
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference |
| GGTI-2166 (prodrug of GGTI-2154) | Whole cells | Rap1A processing | 300 | [3] |
| GGTI-2166 (prodrug of GGTI-2154) | Whole cells | H-Ras processing | >30,000 | [3] |
| GGTI-2147 | Whole cells | Rap1A processing | 500 | |
| GGTI-2147 | Whole cells | H-Ras processing | >30,000 |
Table 2: Cellular Activity of Non-Thiol GGTase I Inhibitors. This table showcases the potency of the inhibitors in a cellular context by measuring their ability to inhibit the processing of specific protein substrates.
In Vivo Antitumor Efficacy
GGTI-2154 has demonstrated significant antitumor activity in preclinical models. In nude mice bearing A-549 human lung adenocarcinoma xenografts, GGTI-2154 inhibited tumor growth by up to 60% when administered at 50 mg/kg/day.[4] Furthermore, in MMTV-ν-Ha-Ras transgenic mice, which develop aggressive breast tumors, treatment with GGTI-2154 at 100 mg/kg/day led to rapid tumor regression within three days.[4]
The non-thiol GGTI P61-A6 has also shown excellent antitumor effects in a human pancreatic cancer xenograft model, where intraperitoneal administration significantly suppressed tumor growth.[6] The improved analog, P61-E7, exhibits even greater potency in inhibiting cell proliferation and inducing cell cycle arrest.[7]
Signaling Pathways and Experimental Workflows
The inhibition of GGTase I disrupts the function of key signaling proteins, leading to the observed anti-cancer effects. Below are diagrams illustrating the targeted signaling pathway and a typical experimental workflow for evaluating GGTase I inhibitors.
Caption: GGTase I Signaling Pathway Inhibition by GGTI-2154.
References
- 1. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. In vivo antitumor effect of a novel inhibitor of protein geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GGTI-2154 Hydrochloride and FTI-277 in Prenylation Inhibition
In the landscape of cancer therapeutics, the inhibition of protein prenylation has emerged as a critical strategy to disrupt oncogenic signaling pathways. Two prominent small molecule inhibitors, GGTI-2154 hydrochloride and FTI-277, have been instrumental in advancing our understanding of the distinct roles of geranylgeranyltransferase I (GGTase I) and farnesyltransferase (FTase) in cellular processes. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to aid researchers in the selection and application of these valuable tools.
Mechanism of Action: Targeting Key Prenyltransferases
This compound is a potent and highly selective inhibitor of GGTase I, an enzyme responsible for attaching a 20-carbon geranylgeranyl isoprenoid to the C-terminus of target proteins. This modification is crucial for the membrane localization and function of several small GTPases, including those of the Rho family (e.g., RhoA, Rac1, Cdc42). In contrast, FTI-277 is a potent inhibitor of FTase, which catalyzes the transfer of a 15-carbon farnesyl group to proteins such as Ras.[1][2][3] The selectivity of these inhibitors allows for the specific interrogation of farnesylation- and geranylgeranylation-dependent pathways.
Efficacy Comparison: In Vitro and In Vivo Studies
The differential effects of GGTI-2154 and FTI-277 have been documented across various cancer models. While both have demonstrated anti-tumor activity, their efficacy can be cell- and context-dependent, largely influenced by the underlying genetic makeup of the cancer cells, particularly the mutational status of Ras and the dependency on Rho family GTPases.
In Vitro Efficacy
| Parameter | GGTI-2154 | FTI-277 | Reference Cells/Conditions |
| IC50 (GGTase I) | 21 nM | 5600 nM | Enzyme Assay |
| IC50 (FTase) | 5600 nM | 0.5 nM | Enzyme Assay |
| Inhibition of Rap1A processing (GGTase I substrate) | IC50: 300 nM (as GGTI-2166) | - | Whole cells |
| Inhibition of H-Ras processing (FTase substrate) | - | IC50: 100 nM | Whole cells |
| Effect on Cell Cycle (A549 cells) | G0/G1 block | G2/M enrichment | Human lung adenocarcinoma cells |
| Apoptosis Induction (A549 cells) | Induces apoptosis | Does not induce apoptosis | Human lung adenocarcinoma cells |
| Inhibition of Proliferation (H-Ras-MCF10A cells) | - | IC50: 6.84 µM | H-Ras transformed breast epithelial cells |
| Inhibition of Proliferation (Hs578T cells) | - | IC50: 14.87 µM | Breast cancer cells with active H-Ras |
Note: Data for GGTI-2166, the methylester prodrug of GGTI-2154, is used to represent whole-cell activity. FTI-276 is the parent compound of FTI-277, with FTI-277 being the methyl ester derivative.[4][5][6]
In Vivo Efficacy
| Parameter | GGTI-2154 | FTI-2148 (related FTI) | Animal Model |
| Tumor Regression | 54 ± 3% | 87 ± 3% | MMTV-ν-Ha-Ras transgenic mice with mammary tumors |
| Inhibition of A-549 Tumor Growth | 46% (at highest dose) | 91% (at highest dose) | Nude mice with human lung adenocarcinoma xenografts |
Note: FTI-2148 is a non-thiol-containing FTI, structurally related to FTI-277, and used in this direct comparative in vivo study.[5][7]
Signaling Pathways and Experimental Workflows
The distinct mechanisms of GGTI-2154 and FTI-277 lead to the inhibition of different downstream signaling cascades. GGTI-2154 primarily impacts Rho GTPase-mediated pathways, affecting the cytoskeleton, cell motility, and cell cycle progression. FTI-277 predominantly targets the Ras-MAPK pathway, a critical driver of cell proliferation and survival.
Caption: Differential signaling pathways inhibited by GGTI-2154 and FTI-277.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of GGTI-2154 and FTI-277.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or FTI-277 for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for a typical MTT cell viability assay.
Western Blot for Prenylation Status
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., unprenylated Ras, RhoA, or loading controls like GAPDH) overnight at 4°C. The inhibition of prenylation leads to an accumulation of the unprocessed, cytosolic form of the protein, which may be detectable with specific antibodies.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Standard workflow for Western blot analysis.
Conclusion
This compound and FTI-277 are invaluable research tools for dissecting the distinct roles of protein geranylgeranylation and farnesylation. While FTI-277 shows particular efficacy in cancers driven by farnesylated oncoproteins like H-Ras, GGTI-2154 provides a means to investigate and potentially target cancers reliant on geranylgeranylated proteins such as Rho GTPases. The choice of inhibitor should be guided by the specific biological question and the molecular characteristics of the experimental system. The data and protocols presented herein offer a foundation for the rational design of experiments aimed at furthering our understanding of prenylation in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ras CAAX peptidomimetic FTI-277 selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of GGTI-2154 Hydrochloride Cross-reactivity with Prenyltransferases
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of GGTI-2154 hydrochloride with key prenyltransferase enzymes, supported by quantitative data and experimental protocols.
GGTI-2154 is a potent and highly selective inhibitor of geranylgeranyltransferase I (GGTase-I), a key enzyme in the post-translational modification of various proteins involved in critical cellular signaling pathways.[1][2][3][4] Its selectivity is a crucial attribute, minimizing off-target effects and providing a focused tool for studying GGTase-I-mediated processes. This guide delves into the specifics of its interaction with other major prenyltransferases, namely farnesyltransferase (FTase) and geranylgeranyltransferase type II (GGTase-II or RabGGTase).
Data Presentation: Inhibitory Activity of GGTI-2154
The inhibitory potency of this compound against different prenyltransferases is summarized in the table below, with data presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Enzyme | Substrate | IC50 (nM) | Selectivity vs. GGTase-I |
| Geranylgeranyltransferase I (GGTase-I) | H-Ras CVLL | 21[1][2] | - |
| Farnesyltransferase (FTase) | - | 5600[1][2] | >266-fold |
| Geranylgeranyltransferase II (GGTase-II / RabGGTase) | Not specified | No significant inhibition reported | High |
Signaling Pathways Overview
Prenyltransferases play a crucial role in anchoring key signaling proteins to cellular membranes, a prerequisite for their function. Inhibition of these enzymes can, therefore, have profound effects on various signaling cascades.
Caption: Signaling pathways affected by GGTase-I and FTase.
Experimental Protocols
To determine the cross-reactivity and IC50 values of GGTI-2154, a standardized in vitro prenyltransferase inhibition assay is employed. The following is a representative protocol.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GGTase-I, FTase, and GGTase-II.
Materials:
-
Purified recombinant human GGTase-I, FTase, and GGTase-II (with REP-1 for GGTase-II assays).
-
Protein substrates: Recombinant RhoA (for GGTase-I), H-Ras (for FTase), and Rab7 (for GGTase-II).
-
Isoprenoid substrates: [³H]-Geranylgeranyl pyrophosphate ([³H]GGPP) and [³H]-Farnesyl pyrophosphate ([³H]FPP).
-
This compound, serially diluted in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT.
-
Stop Solution: 1 M HCl in ethanol.
-
Scintillation cocktail and glass fiber filter mats.
-
Scintillation counter.
Experimental Workflow:
Caption: Workflow for in vitro prenyltransferase inhibition assay.
Procedure:
-
In a 96-well plate, prepare the reaction mixture containing assay buffer, the respective protein substrate (e.g., 2 µM), and the radiolabeled isoprenoid substrate (e.g., 0.5 µM [³H]GGPP or [³H]FPP).
-
Add varying concentrations of this compound or DMSO (as a vehicle control) to the wells.
-
Initiate the reaction by adding the corresponding purified prenyltransferase enzyme (e.g., 50 nM).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Spot the reaction mixtures onto glass fiber filter mats.
-
Wash the filter mats extensively with ethanol to remove unbound radiolabeled isoprenoid.
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of GGTI-2154 relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The experimental data unequivocally demonstrates that this compound is a highly potent and selective inhibitor of GGTase-I. Its significantly weaker activity against FTase and the expected low to negligible activity against GGTase-II make it an invaluable tool for specifically investigating the biological roles of GGTase-I and the signaling pathways it regulates. This high degree of selectivity is crucial for minimizing confounding effects from the inhibition of other prenyltransferases in cellular and in vivo studies. Researchers utilizing GGTI-2154 can, therefore, have a high degree of confidence that the observed biological effects are primarily attributable to the inhibition of GGTase-I.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. GGTase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of GGTI-2154 Hydrochloride in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of GGTI-2154 hydrochloride in preclinical xenograft models. It objectively evaluates its performance against other geranylgeranyltransferase I (GGTase-I) inhibitors and farnesyltransferase (FTase) inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.
Introduction to Geranylgeranyltransferase I Inhibition
Geranylgeranyltransferase I (GGTase-I) is a critical enzyme in the post-translational modification of various proteins, including small GTPases of the Rho, Rac, and Ral families. These proteins play a pivotal role in cell signaling pathways that govern proliferation, survival, and migration. The attachment of a geranylgeranyl lipid moiety by GGTase-I is essential for the proper membrane localization and function of these proteins. In many cancers, these signaling pathways are hyperactivated, making GGTase-I an attractive target for therapeutic intervention.
GGTI-2154 is a potent and selective inhibitor of GGTase-I, demonstrating significant anti-tumor activity in preclinical studies.[1] This guide will delve into the experimental evidence supporting the efficacy of GGTI-2154 and compare it with other relevant inhibitors.
Comparative Efficacy in Xenograft Models
The anti-tumor activity of GGTI-2154 and its counterparts has been evaluated in various xenograft models. The following tables summarize the key findings from these studies, focusing on quantitative measures of tumor growth inhibition and regression.
| Inhibitor | Xenograft Model | Cancer Type | Dosage and Administration | Key Findings | Reference |
| GGTI-2154 | MMTV-ν-Ha-Ras Transgenic Mice | Breast Carcinoma | Not specified | Induced 54% ± 3% tumor regression. | [2] |
| GGTI-2154 | A-549 Nude Mouse Xenograft | Lung Adenocarcinoma | Not specified | Inhibited tumor growth by 9%, 27%, and 46% in a dose-dependent manner. | [1] |
| FTI-2148 | MMTV-ν-Ha-Ras Transgenic Mice | Breast Carcinoma | Not specified | Induced 87% ± 3% tumor regression. | [2] |
| FTI-2148 | A-549 Nude Mouse Xenograft | Lung Adenocarcinoma | Not specified | Suppressed tumor growth by 33%, 67%, and 91% in a dose-dependent manner. | [1] |
| GGTI-298 | Calu-1 Nude Mouse Xenograft | Lung Carcinoma | Not specified | Inhibited tumor growth. | [3] |
| GGTI-2418 | Breast Cancer Xenografts (Nude Mice) | Breast Cancer | Daily or every 3-day peritoneal injections | Resulted in 94% and 77% tumor growth inhibition, respectively. |
Note: Direct comparison between studies should be made with caution due to variations in experimental models, methodologies, and reporting standards.
Mechanism of Action: Signaling Pathway Inhibition
GGTI-2154 exerts its anti-tumor effects by inhibiting the geranylgeranylation of key signaling proteins, leading to the disruption of downstream oncogenic pathways.
Inhibition of Geranylgeranylation and Downstream Signaling
Dual Inhibition of Farnesyltransferase and Geranylgeranyltransferase
In some cancer cells, particularly those with K-Ras mutations, inhibition of FTase alone can lead to alternative prenylation by GGTase-I. Therefore, a dual inhibition strategy targeting both enzymes may be more effective.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. Below are summaries of key experimental protocols.
Xenograft Tumor Model
-
Cell Lines and Culture: Human cancer cell lines (e.g., A-549 lung adenocarcinoma, Calu-1 lung carcinoma) are cultured under standard conditions.
-
Animals: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells) is injected subcutaneously into the flank of the mice. For some cancer types, orthotopic implantation into the relevant organ may be performed.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., intraperitoneal, subcutaneous) and schedule. The control group receives a vehicle solution.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting).
Western Blotting for Protein Prenylation
This technique is used to assess the inhibition of protein geranylgeranylation.
-
Tissue Lysis: Tumor tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Unprenylated proteins typically migrate slower than their prenylated counterparts.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., RhoA, Rac1).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added. A chemiluminescent substrate is then used to visualize the protein bands. The shift in band mobility indicates the presence of the unprenylated form of the protein, confirming the inhibitory effect of GGTI-2154.
Immunohistochemistry (IHC) for Phospho-ERK and Phospho-Akt
IHC is employed to visualize the in-situ expression and phosphorylation status of key signaling proteins within the tumor microenvironment.
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. Thin sections (4-5 µm) are cut and mounted on slides.
-
Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded alcohol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval (e.g., using a citrate buffer) is performed to unmask the antigenic sites.
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific antibody binding sites are blocked.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK) or Akt (p-Akt).
-
Secondary Antibody and Detection: A secondary antibody linked to a detection system (e.g., HRP-polymer) is applied, followed by a chromogen (e.g., DAB) that produces a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with a nuclear stain (e.g., hematoxylin) to visualize tissue morphology and then mounted for microscopic examination. A reduction in the intensity of p-ERK and p-Akt staining in GGTI-2154-treated tumors indicates pathway inhibition.
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Similar to IHC, paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Permeabilization: The tissue is treated with proteinase K to allow the labeling enzyme to access the cell nuclei.
-
TdT Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP). TdT catalyzes the addition of these labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Detection: The incorporated labeled nucleotides are detected using an anti-label antibody conjugated to a reporter enzyme (e.g., HRP) and a chromogenic substrate, or a fluorescently labeled antibody for visualization by fluorescence microscopy.
-
Counterstaining and Analysis: The sections are counterstained, and the percentage of TUNEL-positive (apoptotic) cells is quantified. An increase in TUNEL-positive cells in GGTI-2154-treated tumors indicates the induction of apoptosis.[4][5]
Conclusion
The experimental data strongly support the anti-tumor effects of this compound in xenograft models. Its ability to inhibit GGTase-I, disrupt critical oncogenic signaling pathways, and induce apoptosis makes it a promising candidate for further development. This guide provides a framework for comparing GGTI-2154 with other prenylation inhibitors and offers detailed protocols to aid in the design and execution of future preclinical studies. The continued investigation of GGTIs, both as monotherapies and in combination with other anti-cancer agents, holds significant potential for advancing cancer treatment.
References
- 1. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
A Comparative Guide to GGTase I Inhibitors: GGTI-2154 Hydrochloride vs. GGTI-2418
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent geranyltransferase I (GGTase I) inhibitors, GGTI-2154 hydrochloride and GGTI-2418. The information presented is curated from publicly available research to assist in the selection of the appropriate inhibitor for your research needs.
Introduction to GGTase I Inhibition
Geranylgeranyltransferase I (GGTase I) is a critical enzyme in the post-translational modification of various proteins, particularly those in the Ras superfamily of small GTPases, including Rho, Rac, and Rap1. This modification, known as geranylgeranylation, involves the attachment of a 20-carbon geranylgeranyl lipid moiety to a cysteine residue within a C-terminal CaaX motif of the target protein. This lipidation is essential for the proper membrane localization and function of these signaling proteins. Dysregulation of GGTase I activity and the subsequent hyperactivation of its target proteins are implicated in various diseases, most notably cancer, making GGTase I a compelling target for therapeutic intervention.
GGTI-2154 and GGTI-2418 are potent and selective inhibitors of GGTase I that have been instrumental in elucidating the role of this enzyme in cellular processes and are being investigated for their therapeutic potential.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and GGTI-2418, highlighting their potency and selectivity for GGTase I over the related enzyme farnesyltransferase (FTase).
| Parameter | This compound | GGTI-2418 | Reference(s) |
| GGTase I IC50 | 21 nM | 9.5 nM | [1][2] |
| FTase IC50 | 5600 nM | 53,000 nM (53 µM) | [1] |
| Selectivity (FTase IC50 / GGTase I IC50) | >260-fold | ~5600-fold | [1][3] |
| GGTase I Ki | Not available in searched literature | 4.4 nM | [4] |
| Mechanism of Inhibition | Not explicitly stated in searched literature | Competitive with the protein substrate | [4] |
Signaling Pathways and Experimental Workflows
GGTase I Signaling Pathway
Inhibition of GGTase I disrupts the function of key signaling proteins, leading to downstream cellular effects. The following diagram illustrates the central role of GGTase I and the impact of its inhibition.
Experimental Workflow: In Vitro GGTase I Inhibition Assay
This workflow outlines the general steps for determining the IC50 values of GGTase I inhibitors.
Experimental Workflow: Western Blot for Unprenylated Proteins
This workflow illustrates the process of detecting the accumulation of unprenylated proteins in cells treated with GGTase I inhibitors.
Detailed Experimental Protocols
In Vitro GGTase I Activity Assay (General Protocol)
This protocol is a generalized procedure based on commonly used methods for assessing GGTase I inhibition.
-
Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT).
-
Component Assembly : In a microcentrifuge tube or well of a microplate, combine the reaction buffer, a known concentration of recombinant GGTase I enzyme, the protein substrate (e.g., H-Ras-CVLL), and varying concentrations of the GGTI (GGTI-2154 or GGTI-2418) or vehicle control.
-
Initiation of Reaction : Start the reaction by adding a radiolabeled geranylgeranyl pyrophosphate, such as [3H]GGPP.
-
Incubation : Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination : Stop the reaction by adding a solution like trichloroacetic acid (TCA) to precipitate the proteins.
-
Separation : Collect the precipitated protein on a filter membrane, which will retain the radiolabeled geranylgeranyl group attached to the protein substrate.
-
Washing : Wash the filter extensively to remove any unincorporated [3H]GGPP.
-
Quantification : Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis : Calculate the percentage of GGTase I inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for Detection of Unprenylated Rap1 (General Protocol)
This protocol outlines the general steps to observe the effects of GGTIs on protein prenylation in a cellular context.
-
Cell Culture and Treatment : Plate cells (e.g., a cancer cell line known to express Rap1) and allow them to adhere. Treat the cells with various concentrations of GGTI-2154, GGTI-2418, or a vehicle control for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
Sample Preparation : Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE : Separate the protein lysates on a polyacrylamide gel. The unprenylated form of Rap1 will migrate slower than the prenylated form.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for Rap1 overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and then add an enhanced chemiluminescence (ECL) substrate.
-
Imaging : Capture the chemiluminescent signal using an imaging system. The appearance of a higher molecular weight band or an increase in its intensity in the GGTI-treated samples indicates the accumulation of unprenylated Rap1.
In Vivo Antitumor Efficacy
Both GGTI-2154 and GGTI-2418 have demonstrated antitumor activity in preclinical xenograft models.
-
GGTI-2154 : In nude mice with A-549 human lung adenocarcinoma xenografts, GGTI-2154 administered intraperitoneally at 50 mg/kg/day for 50 days resulted in a 60% inhibition of tumor growth.[5] In a separate study using MMTV-ν-Ha-Ras transgenic mice, subcutaneous administration of GGTI-2154 at 100 mg/kg/day for 14 days induced breast tumor regression.[5][6]
-
GGTI-2418 : In a mouse xenograft model using a low PTEN expressing cell line, intratumoral injections of GGTI-2418 (50mg/kg) for 5 consecutive days (two rounds) led to a 25% reduction in tumor weight and a 100% increase in apoptosis.[5] In another study with breast cancer xenografts, daily or every 3-day peritoneal injections of GGTI-2418 resulted in 94% and 77% tumor growth inhibition, respectively.[7]
Conclusion
Both this compound and GGTI-2418 are potent inhibitors of GGTase I. Based on the available data, GGTI-2418 exhibits higher potency and significantly greater selectivity for GGTase I over FTase compared to GGTI-2154 . The competitive mechanism of inhibition for GGTI-2418 is also well-defined.
The choice between these two inhibitors will depend on the specific requirements of the research. For studies requiring the highest possible selectivity to minimize off-target effects on farnesylation, GGTI-2418 would be the superior choice. However, GGTI-2154 remains a potent and valuable tool for investigating geranylgeranylation.
This guide is intended for informational purposes and should be supplemented with a thorough review of the primary literature when designing experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A fluorescence assay for geranylgeranyl transferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moffitt.org [moffitt.org]
- 6. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of GGTase I Inhibitors in Pancreatic Cancer
A Detailed Guide for Researchers and Drug Development Professionals
Geranylgeranyltransferase I (GGTase I) has emerged as a promising therapeutic target in pancreatic cancer due to its critical role in post-translationally modifying small GTPases, such as Rho and Rap, which are key regulators of cell growth, differentiation, and oncogenesis. Inhibition of GGTase I disrupts the function of these proteins, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a head-to-head comparison of prominent GGTase I inhibitors that have been evaluated in pancreatic cancer models, presenting key experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Performance Comparison of GGTase I Inhibitors
This section summarizes the in vitro and in vivo efficacy of selected GGTase I inhibitors against pancreatic cancer, with a focus on studies utilizing the PANC-1 human pancreatic cancer cell line for comparability.
In Vitro Efficacy
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| GGTI-298 | PANC-1 | Cell Growth | G0/G1 arrest | Induction of G0/G1 cell cycle arrest. | [1] |
| PANC-1 | Protein Expression | p21WAF1/CIP1 | Induced protein expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. | [1] | |
| COLO 320DM (colon cancer) | Cell Invasion | Modified Boyden Chamber | Potent inhibition of invasion. | [2] | |
| P61-A6 | PANC-1 | Cell Proliferation | Not specified | Inhibition of proliferation. | [3] |
| P61-E7 | Pancreatic Cancer Cells | Protein Geranylgeranylation | Not specified | Inhibits protein geranylgeranylation and blocks membrane association of geranylgeranylated proteins. | [3] |
In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference |
| P61-A6 | PANC-1 Xenograft | 1.16 mg/kg, i.p., 3x/week | - Markedly inhibited tumor formation to ~35% of the control. - Inhibition of GGTase-I activity and protein geranylgeranylation in tumors. - Inhibition of cell proliferation in tumors. - No significant apoptosis or antiangiogenesis observed. | [4] |
| GGTI-298 | Not specified | Not specified | Has been shown to arrest human tumor cells in the G1 phase of the cell cycle, induce apoptosis, and inhibit tumor growth in nude mice. | [5] |
Signaling Pathways and Experimental Workflows
The inhibition of GGTase I primarily affects signaling pathways regulated by geranylgeranylated proteins, most notably the Rho family of small GTPases.
GGTase I Inhibition Signaling Pathway
Caption: GGTase I inhibition disrupts RhoA signaling and induces cell cycle arrest.
General Experimental Workflow for Evaluating GGTase I Inhibitors
Caption: Workflow for preclinical evaluation of GGTase I inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the GGTase I inhibitor for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot for RhoA and Rap1 Membrane Localization
-
Cell Treatment and Lysis: Treat pancreatic cancer cells with the GGTase I inhibitor. After treatment, wash the cells with ice-cold PBS and lyse them.
-
Fractionation: Separate the cell lysates into cytosolic and membrane fractions by ultracentrifugation.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against RhoA, Rap1, and markers for cytosolic (e.g., GAPDH) and membrane (e.g., Na+/K+-ATPase) fractions.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the membrane-associated fraction of RhoA and Rap1 indicates inhibition of geranylgeranylation.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of PANC-1 cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[6][7]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the GGTase I inhibitor (e.g., P61-A6 at 1.16 mg/kg, i.p.) and a vehicle control according to the specified schedule.[4]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry and GGTase I activity assays.
Immunohistochemistry for Ki-67
-
Tissue Preparation: Fix the excised tumors in formalin and embed them in paraffin. Cut thin sections (e.g., 4 µm) and mount them on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval using a citrate buffer.
-
Staining: Block endogenous peroxidase activity and then incubate the sections with a primary antibody against Ki-67.
-
Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize the staining with a chromogen such as DAB.
-
Analysis: Counterstain with hematoxylin and observe the slides under a microscope. The Ki-67 proliferation index is determined by the percentage of positively stained nuclei.
Conclusion
The available data suggests that GGTase I inhibitors are a promising class of therapeutic agents for pancreatic cancer. Inhibitors like GGTI-298 and P61-A6 have demonstrated the ability to induce cell cycle arrest, inhibit cell proliferation, and, in the case of P61-A6, significantly suppress tumor growth in a PANC-1 xenograft model. The primary mechanism of action involves the disruption of Rho family GTPase signaling by preventing their essential post-translational geranylgeranylation.
For researchers and drug development professionals, this guide highlights the importance of standardized in vitro and in vivo models, such as the PANC-1 cell line and corresponding xenografts, for the comparative evaluation of novel GGTase I inhibitors. Future head-to-head studies with consistent experimental parameters are crucial to definitively establish the relative potency and therapeutic potential of different inhibitors in the context of pancreatic cancer.
References
- 1. The geranylgeranyltransferase-I inhibitor GGTI-298 arrests human tumor cells in G0/G1 and induces p21(WAF1/CIP1/SDI1) in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of cancer cell invasion by a geranylgeranyltransferase-I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Geranylgeranyl transferase 1 inhibitor GGTI‑298 enhances the anticancer effect of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]
- 7. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
Safety Operating Guide
Safe Disposal of GGTI-2154 Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals handling GGTI-2154 hydrochloride, a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] Adherence to strict disposal protocols minimizes risks to personnel and prevents environmental contamination.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This includes suitable protective clothing, chemical-impermeable gloves that have been inspected prior to use, and eye protection.[2] Handling of this compound should occur in a well-ventilated area to avoid the formation of dust and aerosols.[2]
Disposal of this compound Waste
The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration.[2] It is crucial to adhere to the following steps for safe disposal:
-
Collection : Collect waste this compound in suitable, closed, and properly labeled containers.
-
Professional Disposal : Arrange for the collected waste to be transported to a licensed chemical destruction plant.[2]
-
Incineration : An alternative is controlled incineration equipped with flue gas scrubbing to neutralize harmful emissions.[2]
-
Avoid Sewer Disposal : Under no circumstances should this compound or its containers be disposed of in sewer systems or allowed to contaminate water, foodstuffs, or feed.[2]
Discharge into the environment must be strictly avoided.[2] All disposal activities must be in accordance with appropriate local, state, and federal laws and regulations.[2]
Decontamination and Container Disposal
Proper decontamination of any materials and containers that have come into contact with this compound is essential.
-
Spill Management : In the event of a spill, prevent further leakage if it is safe to do so. Use spark-proof tools and explosion-proof equipment for cleanup. Adhered or collected material should be promptly disposed of following the procedures outlined above.[2] Do not let the chemical enter drains.[2]
-
Container Disposal : Containers of this compound can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact : Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water and consult a doctor.[2]
-
Eye Contact : Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[2]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling GGTI-2154 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of the Potent GGTase I Inhibitor, GGTI-2154 Hydrochloride.
This document provides critical safety protocols and detailed operational guidance for the laboratory use of this compound. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE) and Safety Precautions
While a complete hazard profile for this compound is not fully established, it should be handled with care as a potent small molecule inhibitor. The following personal protective equipment is mandatory when working with this compound in solid form or in solution.
Summary of Required Personal Protective Equipment
| Equipment | Specification | Purpose |
| Gloves | Chemical-impermeable (e.g., Nitrile) | Prevents skin contact. Must be inspected before use and disposed of after handling the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Full-face respirator | Recommended if exposure limits are exceeded or if handling generates dust or aerosols. |
General Handling Precautions:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Experimental Protocol: Preparation of a Stock Solution
The following is a representative protocol for the preparation of a stock solution of this compound. This procedure should be adapted based on specific experimental requirements.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other appropriate solvent)
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-Weighing Preparation: Before handling the solid compound, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood by laying down an absorbent, disposable bench liner.
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated balance. Carefully weigh the desired amount of this compound into the tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Cap the tube securely and vortex until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a clearly labeled, sealed container.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and microcentrifuge tubes should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Needles or other sharps contaminated with the compound must be disposed of in a designated sharps container for hazardous waste.
Visual Guidance: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
